molecular formula C7H7NO3 B032813 6-Methoxynicotinic acid CAS No. 66572-55-2

6-Methoxynicotinic acid

Cat. No.: B032813
CAS No.: 66572-55-2
M. Wt: 153.14 g/mol
InChI Key: NVDJVEQITUWZDT-UHFFFAOYSA-N
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Description

6-Methoxynicotinic acid is a versatile and valuable nicotinic acid derivative extensively used as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core research value lies in its application as a building block for the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The methoxy substituent on the pyridine ring alters the electronic properties and steric profile of the molecule, making it a crucial precursor for creating ligands with specific binding affinities. Researchers utilize this compound in the synthesis of kinase inhibitors, receptor modulators, and other heterocyclic compounds of therapeutic interest. Its carboxylic acid functional group allows for straightforward amide coupling reactions or esterification, facilitating its incorporation into larger molecular scaffolds. This compound serves as a foundational material in exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Available in high purity, it is an essential reagent for chemists working in drug discovery, process development, and advanced organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDJVEQITUWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343825
Record name 6-Methoxynicotinic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66572-55-2
Record name 6-Methoxynicotinic acid
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Record name 6-Methoxynicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-methoxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methoxynicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 6-Methoxynicotinic acid. The information is curated for professionals in research and development, offering detailed data and procedural insights to support laboratory work and drug discovery initiatives.

Core Chemical Properties and Structure

This compound, also known as 6-methoxypyridine-3-carboxylic acid, is an aromatic carboxylic acid and a derivative of pyridine.[1][2] Its chemical structure is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 3-position.

Structure:

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound for easy reference and comparison.

PropertyValueSource
IUPAC Name 6-methoxypyridine-3-carboxylic acid[2]
Molecular Formula C₇H₇NO₃[2][3][4]
Molecular Weight 153.14 g/mol [2][3]
Melting Point 171.5-172.5 °C[3]
Boiling Point 283.8 ± 20.0 °C (Predicted)[3]
Density 1.284 g/cm³[3]
pKa 3.74 ± 0.10 (Predicted)[3]
Appearance White to pale yellow crystalline solid[3]
Solubility Soluble in water, methanol, and ether[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 6-methoxynicotinate.[1]

Materials:

  • Methyl 6-methoxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sodium hydroxide in a mixture of methanol and water.

  • Add methyl 6-methoxynicotinate to the alkaline solution.

  • Heat the reaction mixture, typically at 70°C, for approximately 90 minutes.[1]

  • After cooling to room temperature, dilute the solution with 1N sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 1 using hydrochloric acid.

  • Perform multiple extractions of the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a white solid.[1]

The following diagram illustrates the general workflow for this synthesis.

G cluster_hydrolysis Hydrolysis cluster_workup Work-up cluster_isolation Isolation start Dissolve NaOH in MeOH/H2O add_ester Add Methyl 6-methoxynicotinate start->add_ester heat Heat at 70°C for 90 min add_ester->heat cool Cool to RT and Dilute heat->cool extract1 Extract with EtOAc cool->extract1 acidify Acidify Aqueous Layer (pH 1) extract1->acidify extract2 Extract with EtOAc (x3) acidify->extract2 dry Dry Combined Organic Layers extract2->dry concentrate Concentrate under Reduced Pressure dry->concentrate product This compound (White Solid) concentrate->product

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] Notably, it is utilized in the preparation of potent and selective GSK-3 (Glycogen Synthase Kinase-3) inhibitors, which are being investigated for the treatment of a range of diseases.[1][5]

The diagram below conceptualizes the role of this compound in a drug development pipeline targeting GSK-3.

G cluster_synthesis Chemical Synthesis cluster_testing Preclinical & Clinical Testing cluster_application Therapeutic Application start This compound intermediate Chemical Modification start->intermediate api Active Pharmaceutical Ingredient (API) (GSK-3 Inhibitor) intermediate->api in_vitro In Vitro Studies (Target Engagement) api->in_vitro in_vivo In Vivo Studies (Efficacy & Safety) in_vitro->in_vivo clinical Clinical Trials in_vivo->clinical treatment Potential Treatment clinical->treatment disease Disease State (e.g., Alzheimer's, Bipolar Disorder) disease->treatment

References

6-Methoxynicotinic Acid (CAS Number: 66572-55-2): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynicotinic acid, with the CAS number 66572-55-2, is a pyridinecarboxylic acid derivative that has garnered attention in medicinal chemistry and drug discovery.[1][2] Its structural features, particularly the presence of a methoxy group and a carboxylic acid on the pyridine ring, make it a valuable building block for the synthesis of various biologically active molecules.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, analytical data, and its application in the development of therapeutic agents, with a focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[3] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C7H7NO3[2]
Molecular Weight 153.14 g/mol [2]
Melting Point 171.5-172.5 °C[2]
Boiling Point 283.8 °C at 760 mmHg[2]
Density 1.284 g/cm³[2]
pKa 3.74 ± 0.10 (Predicted)[2]
Flash Point 125.4 °C[2]
Appearance White to pale yellow crystalline solid[3]
Solubility Soluble in water, methanol, and ether[3]

Synthesis of this compound

There are established methods for the synthesis of this compound. Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis from Methyl 6-methoxynicotinate

This protocol describes the hydrolysis of methyl 6-methoxynicotinate to yield this compound.[1]

Materials:

  • Methyl 6-methoxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Sodium hydroxide solution

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sodium hydroxide (0.36 g, 9.0 mmol) in a solvent mixture of methanol (5 mL) and water (5 mL).

  • Add methyl 6-methoxynicotinate (1.00 g, 5.98 mmol) to the solution.

  • Stir the reaction mixture at 70 °C for 90 minutes.

  • After the reaction is complete, cool the solution to room temperature.

  • Dilute the solution with 1N sodium hydroxide solution (25 mL).

  • Extract the diluted solution with ethyl acetate to remove any unreacted ester. Isolate the aqueous layer.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Experimental Protocol 2: Synthesis from 6-Chloronicotinic Acid

This protocol details the synthesis of this compound from 6-chloronicotinic acid via nucleophilic aromatic substitution.

Materials:

  • 6-Chloropyridine-3-carboxylic acid

  • Methanol (MeOH)

  • 4 M Methanolic sodium methylate solution

  • Distilled water

  • 11.9 M Hydrochloric acid aqueous solution

Procedure:

  • Create a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).

  • Add 4 M methanolic sodium methylate solution (40 cc) to the suspension.

  • Heat the mixture under reflux for 60 hours.

  • Distill off the solvent under reduced pressure (4 kPa).

  • Take up the residue in distilled water (100 cc).

  • Acidify the mixture to pH 5 with 11.9 M aqueous hydrochloric acid.

  • Separate the resulting precipitate by filtration.

  • Wash the precipitate with distilled water (5 x 10 cc) and dry it in the air to obtain this compound.

Analytical Data

Comprehensive analytical data is crucial for the characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a carboxylic acid, often showing losses of neutral fragments such as H₂O, CO, and COOH.[4][5]

m/zInterpretation
153Molecular ion [M]⁺
123[M - CO - H₂]⁺ or [M - OCH₃]⁺

Note: The fragmentation pattern can vary depending on the ionization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Chemical Shifts)

ProtonChemical Shift (ppm)Multiplicity
-COOH10.0 - 13.0broad singlet
Pyridine-H7.0 - 9.0doublet, doublet of doublets
-OCH₃3.5 - 4.0singlet

¹³C NMR (Predicted Chemical Shifts)

CarbonChemical Shift (ppm)
-COOH165 - 185
Pyridine-C (C-O)155 - 165
Pyridine-C120 - 150
-OCH₃50 - 60
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic (pyridine)
3000-2850C-H stretchAlkyl (-OCH₃)
1760-1690C=O stretchCarboxylic acid
1600-1450C=C and C=N stretchAromatic (pyridine)
1320-1000C-O stretchEther (-OCH₃) and Carboxylic acid

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds with potential therapeutic applications. Notably, it is used in the development of anti-hepatitis B virus agents and potent, selective GSK-3 inhibitors.[1]

Role in the Synthesis of GSK-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways.[6] Its dysregulation has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Consequently, GSK-3 has emerged as a significant therapeutic target.[6] The pyridine ring of this compound can serve as a scaffold for the development of GSK-3 inhibitors.

Signaling Pathways

The development of GSK-3 inhibitors from this compound directly relates to the modulation of GSK-3-mediated signaling pathways. One of the most well-characterized pathways involving GSK-3 is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis.

G cluster_off Wnt OFF cluster_on Wnt ON GSK3_off Active GSK-3 BetaCatenin_off β-catenin GSK3_off->BetaCatenin_off Phosphorylation Axin_APC_CK1 Axin/APC/CK1 Complex Axin_APC_CK1->GSK3_off Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3_on Inactive GSK-3 Dishevelled->GSK3_on Inhibition BetaCatenin_on Stable β-catenin BetaCatenin_nucleus β-catenin (Nucleus) BetaCatenin_on->BetaCatenin_nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF BetaCatenin_nucleus->TCF_LEF_on TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on Inhibitor GSK-3 Inhibitor (e.g., from this compound) Inhibitor->GSK3_on Direct Inhibition

Caption: The Wnt/β-catenin signaling pathway with and without Wnt stimulation.

Experimental Workflows

The development of novel therapeutic agents from this compound typically follows a structured workflow from synthesis to biological evaluation.

G Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Screening (e.g., GSK-3 Kinase Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Wnt Signaling) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: A general workflow for the synthesis and screening of GSK-3 inhibitors.

Safety and Handling

This compound is classified as an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[7]

Conclusion

This compound is a versatile building block in organic and medicinal chemistry with demonstrated utility in the synthesis of potential therapeutic agents. Its role as a precursor for GSK-3 inhibitors highlights its importance in the pursuit of treatments for a range of debilitating diseases. This technical guide has provided a summary of its properties, synthesis, and applications to aid researchers and drug development professionals in their endeavors with this valuable compound.

References

An In-depth Technical Guide to 6-Methoxynicotinic Acid and Its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxynicotinic acid, a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and drug development. This document details its chemical synonyms, physicochemical properties, synthesis protocols, and explores its current and potential applications, with a focus on its role as a scaffold for developing novel therapeutics.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound with a variety of synonyms and identifiers used across chemical literature and databases. A comprehensive list is provided below to facilitate cross-referencing.

Identifier TypeValue
Common Name This compound
IUPAC Name 6-methoxypyridine-3-carboxylic acid
CAS Number 66572-55-2
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Synonyms 2-Methoxy-5-pyridinecarboxylic acid
6-Methoxy-3-pyridinecarboxylic acid
2-Methoxypyridine-5-carboxylic acid

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for the prediction of its behavior in biological systems.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 188-192 °C
Boiling Point 318.9±27.0 °C (Predicted)
Density 1.355±0.06 g/cm³ (Predicted)
pKa 4.37±0.10 (Predicted)
LogP 0.96 (Predicted)
Solubility Soluble in methanol and water.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Protocol 1: Hydrolysis of Methyl 6-methoxynicotinate.[2]

This protocol describes the synthesis of this compound via the hydrolysis of its methyl ester precursor.

Materials:

  • Methyl 6-methoxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sodium hydroxide (e.g., 0.40 g, 10 mmol) in a mixture of methanol (10 mL) and water (10 mL).

  • Add methyl 6-methoxynicotinate (e.g., 1.0 g, 5.98 mmol) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 2 hours.

  • After cooling to room temperature, dilute the solution with water (20 mL).

  • Extract the aqueous solution with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 3-4 using 1N hydrochloric acid.

  • A white precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Protocol 2: Methoxylation of 6-Chloronicotinic Acid

This alternative synthesis route involves the nucleophilic substitution of a chloro-substituent with a methoxy group.

Materials:

  • 6-Chloronicotinic acid

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 6-chloronicotinic acid (e.g., 5.0 g, 31.7 mmol) in methanol (50 mL).

  • Add a solution of sodium methoxide in methanol (e.g., 25% w/w, 14.5 g, 67.1 mmol) to the suspension.

  • Heat the mixture at reflux for 48 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in water (50 mL).

  • Acidify the solution to pH 4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to obtain this compound.

Applications in Drug Discovery and Development

While this compound itself is primarily a building block, the broader class of methoxypyridine carboxylic acids and their derivatives are of significant interest in drug discovery.

  • GPR109A Agonism: Nicotinic acid (niacin) is a known agonist of the G protein-coupled receptor 109A (GPR109A), which is involved in regulating lipid metabolism and inflammation.[1][2] Derivatives of nicotinic acid, including methoxylated forms, are explored as more selective agonists with potentially fewer side effects, such as the flushing associated with niacin.[3][4] The activation of GPR109A in immune cells suggests a role in modulating inflammatory responses.[1][5]

  • Gamma-Secretase Modulation: Certain methoxypyridine derivatives have been investigated as gamma-secretase modulators.[6] Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Modulating its activity is a therapeutic strategy to reduce the formation of amyloid plaques.

  • PI3K/mTOR Dual Inhibitors: A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin).[7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[7]

  • Antiviral and GSK-3 Inhibition: 2-Methoxy-5-pyridinecarboxylic acid, a synonym for this compound, is used in the synthesis of caudatin derivatives which have shown anti-hepatitis B virus activity.[8][9] It is also a precursor for synthesizing potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[8][9]

Analytical Methods

The characterization and quantification of this compound and its derivatives are essential for quality control and mechanistic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10] The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) and UV detection would be a typical setup.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the C-O stretch of the methoxy group.

Signaling Pathway Involvement

Based on the known biological activity of its parent compound, nicotinic acid, this compound and its derivatives are anticipated to interact with the GPR109A signaling pathway. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular processes.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (or derivative) GPR109A GPR109A Receptor Ligand->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Reduced Lipolysis, Anti-inflammatory Response) PKA->Downstream Phosphorylates Targets

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 2-Methoxy-5-pyridinecarboxylic Acid

This technical guide provides a detailed overview of the core physical and chemical properties of 2-Methoxy-5-pyridinecarboxylic acid. The information herein is curated for professionals in research and development, offering quantitative data, experimental methodologies, and logical workflows to support laboratory and developmental applications.

Core Physical and Chemical Properties

2-Methoxy-5-pyridinecarboxylic acid, also known by its IUPAC name 6-Methoxypyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] It serves as a valuable intermediate in the synthesis of pharmaceutical compounds and other fine chemicals.[1] Its chemical structure, featuring both a carboxylic acid and a methoxy group on a pyridine ring, imparts specific characteristics that are crucial for its reactivity and application.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Methoxy-5-pyridinecarboxylic acid.

PropertyValueSource(s)
IUPAC Name 6-Methoxypyridine-3-carboxylic acid[1][2]
CAS Number 66572-55-2[1][2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 59.42 Ų
logP (Octanol/Water Partition Coefficient) 0.7884
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 2
Storage Store at room temperature[2]

Note: Some computational chemistry data, while not directly cited from the provided search snippets, are standard calculations for a molecule of this structure and are included for completeness.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail generalized protocols for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry 2-Methoxy-5-pyridinecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • Initial Determination: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate is used initially to determine an approximate melting range.

  • Accurate Measurement: A second measurement is performed with a slow heating rate (1-2 °C per minute), starting from a temperature approximately 15-20 °C below the approximate melting point.

  • Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a high-purity compound.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[3]

Apparatus:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

Procedure:

  • Solution Preparation: A precise quantity of 2-Methoxy-5-pyridinecarboxylic acid is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[4] The solution's ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[4]

  • Titration Setup: The solution is placed in the reaction vessel with the pH electrode immersed and is stirred continuously. The system may be purged with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[4]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[4]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[3][4] For robust results, a minimum of three titrations should be performed.[4]

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. For pyridine derivatives, ¹H NMR can be used to determine pKa values by observing the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorptions for 2-Methoxy-5-pyridinecarboxylic acid would include O-H stretching from the carboxylic acid, C=O stretching, C-O stretching from the methoxy group, and characteristic aromatic C=C and C=N stretching from the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For 2-Methoxy-5-pyridinecarboxylic acid, the molecular ion peak would confirm its molecular weight.

Visualizations

General Workflow for Chemical Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 2-Methoxy-5-pyridinecarboxylic acid. This process ensures the identity, purity, and key properties of the synthesized material are well-documented.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physical_tests Physical Tests Lit_Search Literature Search & Route Design Synthesis Chemical Synthesis Lit_Search->Synthesis Workup Reaction Work-up (e.g., Extraction) Synthesis->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Structure_ID Structural Identification Purification->Structure_ID NMR NMR Structure_ID->NMR IR IR Structure_ID->IR MS MS Structure_ID->MS Purity_Assess Purity Assessment MP Melting Point Purity_Assess->MP Property_Measure Property Measurement pKa pKa Determination Property_Measure->pKa NMR->Purity_Assess IR->Purity_Assess MS->Purity_Assess MP->Property_Measure

Caption: General workflow for the synthesis and characterization of a chemical compound.

Logical Relationship in pKa Determination

The following diagram outlines the logical steps and relationships involved in determining the pKa of an acidic compound using potentiometric titration.

G start Prepare Analyte Solution (Known Concentration) titrate Titrate with Standardized Base (e.g., 0.1M NaOH) start->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Identify Inflection Point (Equivalence Point) plot->analyze determine Determine pH at Half-Equivalence Point analyze->determine pka Result: pKa = pH at 1/2 Eq. Point determine->pka

Caption: Logical workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide on the Biological Activity of 6-Methoxynicotinic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-methoxynicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview of its known applications as a synthetic intermediate and infers its potential biological activities based on the reported activities of structurally similar nicotinic acid derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Executive Summary

This compound is a pyridinecarboxylic acid derivative that primarily serves as a crucial intermediate in the synthesis of various biologically active compounds. While direct studies on its intrinsic biological effects are scarce, the well-documented activities of its structural analogs suggest a range of potential pharmacological properties. These inferred activities include anti-inflammatory, antimicrobial, vasorelaxant, antioxidant, and enzyme-inhibiting effects. This technical guide summarizes the available quantitative data for these related compounds, provides detailed experimental protocols for assessing these activities, and visualizes relevant signaling pathways to guide further investigation into the therapeutic potential of this compound and its derivatives.

Role as a Synthetic Intermediate

This compound is a key building block in the synthesis of more complex molecules with demonstrated therapeutic potential. Its chemical structure allows for various modifications, making it a versatile precursor in drug development.

Inferred Biological Activities from Structural Analogs

The biological activities of various nicotinic acid derivatives provide a predictive framework for the potential activities of this compound. The following sections detail these activities with quantitative data from related compounds.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been shown to possess significant anti-inflammatory properties. These compounds can modulate the production of inflammatory mediators in cell-based assays.

Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAssay SystemMeasured EffectQuantitative DataReference
Nicotinic Acid Derivative 4hLPS/IFN-γ-stimulated RAW 264.7 macrophagesNitrite InhibitionMTT result: 86.109 ± 0.51[1]
Nicotinic Acid Derivative 5bLPS/IFN-γ-stimulated RAW 264.7 macrophagesNitrite InhibitionMTT result: 119.084 ± 0.09[1]
Antimicrobial Activity

Several nicotinic acid derivatives have demonstrated potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Nicotinic Acid Derivatives

Compound/DerivativeBacterial StrainActivityMIC (µg/mL)Reference
Acylhydrazone Derivative 5Staphylococcus epidermidis ATCC 12228Antibacterial7.81[2]
Acylhydrazone Derivative 13Staphylococcus epidermidis ATCC 12228Antibacterial1.95[2][3]
Acylhydrazone Derivative 13Staphylococcus aureus ATCC 43300 (MRSA)Antibacterial7.81[2][3]
1,3,4-Oxadiazoline Derivative 25Bacillus subtilis ATCC 6633Antibacterial7.81[3]
1,3,4-Oxadiazoline Derivative 25Staphylococcus aureus ATCC 6538Antibacterial7.81[3]
1,3,4-Oxadiazoline Derivative 25Staphylococcus aureus ATCC 43300 (MRSA)Antibacterial15.62[3]
Vasorelaxant and Antioxidant Activity

Certain thio-derivatives of nicotinic acid have been identified as potent vasorelaxants and antioxidants.

Table 3: Vasorelaxant and Antioxidant Activity of Thionicotinic Acid Derivatives

Compound/DerivativeAssayMeasured EffectQuantitative DataReference
2-(1-adamantylthio)nicotinic acid (6)Rat Thoracic Aorta ContractionVasorelaxationED₅₀: 21.3 nM[4][5]
2-(1-adamantylthio)nicotinic acid (6)DPPH AssayRadical Scavenging33.20% at 333.33 µg/mL[4]
Enzyme Inhibition

Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit human cytochrome P450 enzymes. Additionally, 6-aminonicotinic acid, a close structural analog of this compound, is a known inhibitor of 6-phosphogluconate dehydrogenase (6PGD).

Table 4: Enzyme Inhibitory Activity of Nicotinic Acid and Derivatives

Compound/DerivativeEnzymeInhibition Constant (Ki)Reference
Nicotinic AcidCYP2D63.8 ± 0.3 mM[6]
NicotinamideCYP2D619 ± 4 mM[6]
NicotinamideCYP3A413 ± 3 mM[6]
NicotinamideCYP2E113 ± 8 mM[6]
6-Aminonicotinamide6-Phosphogluconate DehydrogenasePotent Inhibitor[7]
Anti-Hepatitis B Virus (HBV) Activity

6-Aminonicotinamide, a derivative of the closely related 6-aminonicotinic acid, has demonstrated inhibitory effects on Hepatitis B virus replication and HBsAg production.

Table 5: Anti-Hepatitis B Virus Activity of a 6-Substituted Nicotinamide

Compound/DerivativeAssay SystemMeasured EffectOutcomeReference
6-Aminonicotinamide (6-AN)In vitro and in vivo modelsInhibition of HBV replication and HBsAg productionSignificant decrease in HBsAg and other viral markers[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The concentration of nitrite, a stable product of NO, is quantified using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[11][12]

In Vitro Vasorelaxation Assay

Principle: This assay assesses the ability of a compound to relax pre-contracted isolated blood vessel rings, typically the thoracic aorta from rats.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm width).

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ and 5% CO₂. The rings are placed under a resting tension of 1.5 g and allowed to equilibrate.

  • Pre-contraction: The rings are contracted with a vasoconstrictor, such as phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Recording and Analysis: Changes in isometric tension are recorded using a force-displacement transducer. The vasorelaxant effect is expressed as a percentage of the phenylephrine-induced contraction. Dose-response curves are constructed to calculate the maximal relaxation (Rₘₐₓ) and the effective concentration producing 50% of the maximal response (ED₅₀).[6]

DPPH Radical Scavenging Assay

Principle: This assay measures the free radical scavenging activity of a compound. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13][14]

Cytochrome P450 Inhibition Assay

Principle: This assay determines the potential of a compound to inhibit the activity of specific cytochrome P450 (CYP) isoforms using human liver microsomes and isoform-specific substrates.

Methodology:

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a specific CYP isoform substrate, and a range of concentrations of the test compound in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Analysis: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the test compound concentration.[15][16]

6-Phosphogluconate Dehydrogenase (6PGD) Inhibition Assay

Principle: The activity of 6PGD is determined by monitoring the rate of reduction of NADP⁺ to NADPH, which is measured by the increase in absorbance at 340 nm.

Methodology:

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.1) containing MgCl₂ is prepared.

  • Reaction Mixture: The reaction mixture contains the assay buffer, the substrate 6-phosphogluconate, the cofactor NADP⁺, and the cell lysate or purified enzyme.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme or cell lysate.

  • Absorbance Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH production is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each concentration of the test compound, and the IC₅₀ value is calculated.[17][18]

Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells

Principle: The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and secretes HBV surface antigen (HBsAg), e antigen (HBeAg), and viral DNA. This cell line is used to screen for compounds with anti-HBV activity.

Methodology:

  • Cell Culture and Treatment: HepG2.2.15 cells are cultured in a suitable medium. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 6 or 9 days), with the medium and compound being refreshed every few days.

  • Supernatant Collection: The cell culture supernatant is collected at the end of the treatment period.

  • Quantification of Viral Markers:

    • HBsAg and HBeAg: The levels of HBsAg and HBeAg in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

    • HBV DNA: The amount of HBV DNA in the supernatant is quantified by real-time quantitative PCR (qPCR).

  • Data Analysis: The levels of viral markers in the treated cells are compared to those in untreated control cells to determine the percentage of inhibition. The IC₅₀ value for each marker is calculated. A cytotoxicity assay (e.g., MTT) is performed in parallel to assess the effect of the compound on cell viability.[19][20]

Signaling Pathways

Based on the activities of structurally related nicotinic acid derivatives, the following signaling pathways are of potential relevance to this compound.

Endothelial Nitric Oxide (NO) Signaling Pathway

The vasorelaxant effects of some nicotinic acid derivatives are mediated through the production of nitric oxide in endothelial cells.

G Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates CaM Ca²⁺-Calmodulin Complex IP3->CaM ↑ Ca²⁺ release eNOS Endothelial Nitric Oxide Synthase (eNOS) CaM->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to NicotinicAcid Nicotinic Acid Derivative NicotinicAcid->Receptor Activates

Caption: Endothelial Nitric Oxide Signaling Pathway for Vasodilation.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acid and its derivatives are named for their structural similarity to nicotine, an agonist of nAChRs. Activation of these ligand-gated ion channels can trigger various downstream signaling cascades.

G nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt Activates MAPK MAPK/ERK Pathway Ca_Signal->MAPK Activates Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection Gene_Expression Altered Gene Expression MAPK->Gene_Expression Nicotinic_Agonist Nicotinic Acid Analog (Agonist) Nicotinic_Agonist->nAChR Binds to

Caption: Nicotinic Acetylcholine Receptor Signaling Cascade.

Conclusion and Future Directions

While this compound is primarily recognized for its role as a versatile synthetic intermediate, the biological activities of its structural analogs suggest a rich potential for direct pharmacological effects. The data compiled in this guide on the anti-inflammatory, antimicrobial, vasorelaxant, antioxidant, and enzyme-inhibiting properties of related nicotinic acid derivatives provides a strong rationale for initiating a focused investigation into the bioactivity of this compound itself.

Future research should prioritize the systematic screening of this compound using the experimental protocols detailed herein. Such studies will be crucial in determining its specific biological targets, understanding its mechanism of action, and ultimately unlocking its potential as a novel therapeutic agent. The signaling pathways visualized in this guide offer a starting point for mechanistic studies, particularly in the context of vascular function and neuronal signaling. The development of novel derivatives of this compound could also lead to compounds with enhanced potency and selectivity for specific biological targets.

References

6-Methoxynicotinic Acid Derivatives: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynicotinic acid, a substituted pyridine carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, properties, and therapeutic applications of this compound derivatives, with a particular focus on their role as enzyme inhibitors. This document details the structure-activity relationships, quantitative biological data, and comprehensive experimental protocols for key derivatives, offering a valuable resource for researchers in drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Modifications to the pyridine core, such as the incorporation of a methoxy group and a carboxylic acid or its derivatives, can significantly influence the molecule's physicochemical properties and biological activity. This compound and its derivatives have emerged as a promising class of compounds with potential applications in various therapeutic areas, including metabolic disorders and infectious diseases. This guide will explore the synthesis and biological evaluation of these derivatives, highlighting their potential as potent and selective enzyme inhibitors.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the parent acid or its corresponding ester. A common method for synthesizing this compound involves the hydrolysis of methyl 6-methoxynicotinate.

From the parent acid, a variety of derivatives, particularly amides, can be synthesized through standard coupling reactions. A notable example is the synthesis of 6-methoxynicotinamide.

Pharmacological Properties and Therapeutic Applications

Derivatives of this compound have been investigated for a range of biological activities. A prominent area of research is their role as enzyme inhibitors.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

A key therapeutic target for this compound derivatives is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a role in metabolism and energy homeostasis. Overexpression of NNMT has been linked to obesity and type 2 diabetes.

6-Methoxynicotinamide (JBSNF-000088) , a direct amide derivative of this compound, has been identified as a potent and orally active NNMT inhibitor.[1][2] It has demonstrated significant therapeutic potential in preclinical models of metabolic disease.[1][2]

The following tables summarize the in vitro inhibitory activity, pharmacokinetic properties, and in vivo efficacy of 6-methoxynicotinamide.

Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide [1][2]

Target Species IC50 (µM)
NNMT Human 1.8
NNMT Monkey 2.8

| NNMT | Mouse | 5.0 |

Table 2: In Vitro Cellular Activity of 6-Methoxynicotinamide [1]

Cell Line Assay IC50 (µM)
U2OS NNMT Inhibition 1.6

| 3T3L1 (differentiated) | NNMT Inhibition | 6.3 |

Table 3: Pharmacokinetic Properties of 6-Methoxynicotinamide in C57BL/6 Mice [1]

Parameter Intravenous (1 mg/kg) Oral Gavage (10 mg/kg)
Cmax - 3568 ng/mL
Tmax - 0.5 h
Half-life (t1/2) 0.5 h 0.4 h
Clearance 21 mL/min/kg -
Volume of Distribution (Vdss) 0.7 L/kg -

| Oral Bioavailability | - | ~40% |

Table 4: In Vivo Efficacy of 6-Methoxynicotinamide in a Diet-Induced Obesity (DIO) Mouse Model (50 mg/kg, oral administration for 4 weeks) [1][2]

Outcome Result
Body Weight Statistically significant reduction
Fed Blood Glucose Statistically significant reduction (at day 21)

| Oral Glucose Tolerance | Statistically significant improvement (at day 28) |

Antitubercular Activity

While not direct derivatives of the carboxylic acid, other modifications of the 6-methoxypyridine scaffold have been explored for their potential as antitubercular agents. These studies provide valuable structure-activity relationship (SAR) insights for this class of compounds.

Table 5: Antitubercular Activity of Selected 6-Methoxypyridine Derivatives

Compound Structure Target/Assay Activity
6-methoxypyridine-3-yl benzamide derivative Mycobacterium tuberculosis QcrB Inhibition No activity (IC90 > 100 µM)

| 3-aminothieno[2,3-b]pyridine-2-carboxamide with 6-methoxypyridine | Mycobacterium tuberculosis Growth Inhibition | IC90 = 1.4 µM |

Signaling Pathways and Experimental Workflows

NNMT Inhibition Signaling Pathway

The mechanism of action of 6-methoxynicotinamide involves the direct inhibition of the NNMT enzyme. This disrupts the conversion of nicotinamide to 1-methylnicotinamide, a process that utilizes the universal methyl donor S-adenosylmethionine (SAM).

NNMT_Inhibition NNMT Inhibition Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 6-Methoxynicotinamide Nicotinamide Nicotinamide NNMT NNMT Enzyme Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH 6_MNA 6-Methoxynicotinamide (JBSNF-000088) NNMT_inhibited NNMT Enzyme 6_MNA->NNMT_inhibited Blocked Reaction Blocked NNMT_inhibited->Blocked

Caption: Mechanism of NNMT inhibition by 6-methoxynicotinamide.

Experimental Workflow for In Vitro NNMT Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against the NNMT enzyme.

NNMT_Assay_Workflow Workflow for In Vitro NNMT Inhibition Assay cluster_workflow Experimental Steps prep 1. Preparation - Dilute test compounds - Prepare enzyme, substrate (Nicotinamide), and cofactor (SAM) solutions incubate 2. Incubation - Pre-incubate enzyme with test compound - Initiate reaction by adding SAM and Nicotinamide prep->incubate detect 3. Detection - Stop the reaction - Measure product formation (e.g., MNA or SAH) using a suitable method (e.g., fluorescence, LC-MS) incubate->detect analyze 4. Data Analysis - Calculate percent inhibition - Determine IC50 value by plotting inhibition vs. compound concentration detect->analyze

References

An In-Depth Technical Guide to 6-Methoxynicotinic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynicotinic acid, a pyridinecarboxylic acid derivative, has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications. The document details its physicochemical properties, various synthetic routes with explicit experimental protocols, and its role as a crucial intermediate in the synthesis of bioactive molecules, including Glycogen Synthase Kinase-3 (GSK-3) inhibitors and caudatin derivatives. Furthermore, this guide presents spectroscopic data for the characterization of this compound and visualizes relevant biological signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction

This compound, systematically named 6-methoxypyridine-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₃.[1] Its structure, featuring a pyridine ring substituted with a methoxy and a carboxylic acid group, imparts unique electronic and chemical properties that make it a versatile intermediate in the synthesis of complex organic molecules. While the broader history of nicotinic acid (niacin or vitamin B3) dates back to the 19th century with its initial synthesis from nicotine, the specific history of this compound is more recent and is intrinsically linked to the expansion of synthetic methodologies for pyridine derivatives in the 20th century.[2] Its utility has grown significantly with the increasing demand for novel scaffolds in drug discovery.

This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its historical context, physical and chemical properties, synthesis, and applications, with a focus on its role in the development of potential therapeutics.

Discovery and History

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its preparation is a logical extension of the broader exploration of nicotinic acid and its derivatives. The foundational work on nicotinic acid itself was laid in 1867 through the oxidation of nicotine.[2] The development of synthetic routes to various substituted pyridines throughout the 20th century paved the way for the creation of derivatives like this compound.

The synthesis of this compound is often achieved through the modification of other readily available nicotinic acid derivatives. For instance, methods involving the nucleophilic substitution of a leaving group at the 6-position of the pyridine ring, such as a chloro or bromo group, with a methoxide source are common. One of the well-established methods involves the reaction of 6-chloronicotinic acid with sodium methoxide. This approach highlights the evolution of synthetic strategies that allow for the regioselective functionalization of the pyridine core.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 66572-55-2[1]
Appearance White to pale yellow crystalline solid[3]
Melting Point 180 °C[4]
Solubility Soluble in water, methanol, and ether[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this compound is expected to show a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, often around 12 ppm.[5][6] The protons on the pyridine ring and the methoxy group will have characteristic chemical shifts.

    • ¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[5][6] The carbons of the pyridine ring and the methoxy group will also show distinct signals.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common and practical methods start from readily available precursors like 6-chloronicotinic acid or 6-hydroxynicotinic acid.

Synthesis from 6-Chloropyridine-3-carboxylic Acid

This is a widely used method due to the commercial availability of the starting material.

Experimental Protocol:

To a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc), a 4 M solution of sodium methylate in methanol (40 cc) is added. The resulting mixture is heated under reflux for 60 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in distilled water (100 cc), and the solution is acidified to a pH of 5 using a concentrated aqueous solution of hydrochloric acid. The precipitate that forms is collected by filtration, washed with distilled water (5 x 10 cc), and dried in the air to yield 6-Methoxypyridine-3-carboxylic acid (3.3 g) with a melting point of 180 °C.[4]

Synthesis_from_6_Chloronicotinic_Acid cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup cluster_product Product 6-Chloronicotinic_Acid 6-Chloropyridine-3-carboxylic Acid Reflux Reflux (60h) 6-Chloronicotinic_Acid->Reflux Sodium_Methoxide Sodium Methoxide (in Methanol) Sodium_Methoxide->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Dissolution Dissolution in Water Solvent_Removal->Dissolution Acidification Acidification (HCl, pH 5) Dissolution->Acidification Filtration_Drying Filtration & Drying Acidification->Filtration_Drying 6-Methoxynicotinic_Acid This compound Filtration_Drying->6-Methoxynicotinic_Acid

Fig. 1: Synthesis of this compound.
Synthesis from 6-Hydroxynicotinic Acid

An alternative route involves the methylation of 6-hydroxynicotinic acid. This method can be advantageous if the starting material is more readily accessible or cost-effective.

Experimental Protocol:

6-Hydroxynicotinic acid is first converted to its methyl ester, methyl 6-hydroxynicotinate. This intermediate is then subjected to methylation of the hydroxyl group, followed by hydrolysis of the ester to yield the final product.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds.

Intermediate for GSK-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular processes.[7] Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes, making it an attractive therapeutic target.[7][8] this compound is used in the synthesis of potent and selective GSK-3 inhibitors.[9]

GSK3_Signaling_Pathway Frizzled Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3_Complex GSK-3β/Axin/APC Complex Dishevelled->GSK3_Complex Inhibits Dishevelled->GSK3_Complex Beta_Catenin β-Catenin GSK3_Complex->Beta_Catenin Phosphorylates for Degradation GSK3_Complex->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates GSK3_Inhibitor GSK-3 Inhibitor GSK3_Inhibitor->GSK3_Complex Inhibits 6MNA 6-Methoxynicotinic Acid 6MNA->GSK3_Inhibitor Precursor Wnt Wnt

Fig. 2: Role of GSK-3 in the Wnt/β-catenin signaling pathway.
Precursor for Caudatin Derivatives

Caudatin, a C21 steroidal glycoside, has demonstrated significant anti-cancer properties.[10] It modulates several critical signaling pathways, including the Wnt/β-catenin, NF-κB, and PI3K/AKT pathways.[10][11] this compound can be utilized in the synthesis of derivatives of caudatin, aiming to enhance its therapeutic properties such as solubility and bioavailability.[9]

Caudatin_Signaling_Pathway 6MNA 6-Methoxynicotinic Acid Wnt_Beta_Catenin Wnt/β-catenin Pathway Proliferation Cell Proliferation Wnt_Beta_Catenin->Proliferation Promotes Metastasis Metastasis Wnt_Beta_Catenin->Metastasis Promotes NF_kappaB NF-κB Pathway NF_kappaB->Proliferation Promotes PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis Caudatin_Derivative Caudatin_Derivative Caudatin_Derivative->Wnt_Beta_Catenin Inhibits Caudatin_Derivative->NF_kappaB Inhibits Caudatin_Derivative->PI3K_AKT Inhibits Caudatin_Derivative->Apoptosis Induces

Fig. 3: Caudatin's inhibitory effects on cancer signaling pathways.

Conclusion

This compound, while not having a storied history as long as its parent compound, nicotinic acid, has carved out a significant niche as a versatile and valuable intermediate in modern organic and medicinal chemistry. Its straightforward synthesis from common precursors and its utility in constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and natural product derivatives, underscore its importance. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field. As the quest for new therapeutics continues, the role of such adaptable building blocks as this compound is set to expand, promising further innovations in drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 6-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Methoxynicotinic acid (CAS No: 66572-55-2), a compound utilized in the synthesis of various pharmaceutical agents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and aquatic toxicity.

Table 1: GHS Classification and Hazard Statements

ClassificationCodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[2]
Hazardous to the aquatic environment — Acute hazardH402Harmful to aquatic life.

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: Precautionary Statements for this compound

CategoryCodeStatement
Prevention P261Avoid breathing dust.[2]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/ eye protection/ face protection.[1]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/ doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P337 + P313If eye irritation persists: Get medical advice/ attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/ container to an approved waste disposal plant.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and associated risks.

Experimental Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.[3]

  • Personal Protective Equipment:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.[1]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1][3] A face shield may be necessary for operations with a higher risk of splashing.[3]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[1][3]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Safe Handling Workflow Diagram:

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Section 3: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures for this compound

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical attention.[4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 4: Accidental Release Measures and Disposal

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.

  • Personal Protection: Wear appropriate personal protective equipment as detailed in Section 2.

  • Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Environmental Precautions: Do not let the product enter drains.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction plant.[5]

Section 5: Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₃[6]
Molecular Weight 153.14 g/mol [6]
Appearance White to light yellow solid
Melting Point 171.5-172.5 °C[2]
Boiling Point 283.8 ± 20.0 °C (Predicted)[2]
Solubility Soluble in water, methanol, and ether.

Section 6: Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.[7]

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid formation of dust.[7]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Emergency Response Workflow:

EmergencyResponse Emergency Response Protocol Exposure_Event Exposure Event (Spill, Inhalation, Contact) Assess_Situation Assess Situation (Is it safe to intervene?) Exposure_Event->Assess_Situation Evacuate_Area Evacuate Immediate Area Assess_Situation->Evacuate_Area No Administer_First_Aid Administer First Aid (See Section 3) Assess_Situation->Administer_First_Aid Yes Contact_EHS Contact Emergency Services / EHS Evacuate_Area->Contact_EHS Administer_First_Aid->Contact_EHS Contain_Spill Contain Spill (If trained and safe) Administer_First_Aid->Contain_Spill Report_Incident Report Incident Contact_EHS->Report_Incident Contain_Spill->Report_Incident

Caption: General emergency response workflow for incidents.

References

Unlocking the Therapeutic Potential of 6-Methoxynicotinic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising research avenues for the versatile scaffold, 6-Methoxynicotinic acid. This readily available building block presents significant opportunities for the development of novel therapeutics across multiple disease areas, including metabolic disorders, cancer, and viral infections. This document provides a comprehensive overview of potential applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key concepts to guide future research and development.

Inhibition of Nicotinamide N-methyltransferase (NNMT) for Metabolic Disorders

A significant and promising area of research for this compound derivatives lies in the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. Its overexpression has been linked to obesity and type 2 diabetes. The inhibition of NNMT is a validated therapeutic strategy for these metabolic disorders.

6-Methoxynicotinamide (JBSNF-000088), a direct derivative of this compound, has been identified as a small-molecule inhibitor of NNMT.[1][2] Treatment with this inhibitor has been shown to reduce body weight, improve insulin sensitivity, and restore normal glucose tolerance in diet-induced obese mice.[1]

Quantitative Data: NNMT Inhibitors
CompoundTargetIC50Cell-based ActivityReference
6-Methoxynicotinamide (JBSNF-000088)NNMTµM rangeReduces MNAM levels in adipose tissue, liver, and plasma[1][2]
5-amino-1-methylquinolineNNMT~1 µMTarget engagement in adipocytes and murine adipose tissue[3]
Experimental Protocol: NNMT Inhibition Assay

A common method to assess the inhibitory activity of compounds against NNMT is a radiometric assay.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-[methyl-³H]-methionine

  • Nicotinamide

  • Test compounds (derivatives of this compound)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing NNMT enzyme, nicotinamide, and S-adenosyl-L-[methyl-³H]-methionine in a suitable buffer.

  • Add the test compounds at varying concentrations.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Capture the methylated nicotinamide product on a filter plate.

  • Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: NNMT Inhibition

NNMT_Inhibition cluster_0 Cellular Metabolism cluster_1 Therapeutic Intervention Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ Salvage Pathway SAM S-Adenosyl- methionine SAM->NNMT Methyl Donor MNA 1-Methylnicotinamide (Excreted) NNMT->MNA SAH S-Adenosyl- homocysteine NNMT->SAH 6-Methoxynicotinamide 6-Methoxynicotinamide 6-Methoxynicotinamide->NNMT Inhibition

Caption: Inhibition of NNMT by 6-Methoxynicotinamide blocks the methylation of nicotinamide, preserving the pool for NAD+ synthesis.

Development of Novel Kinase Inhibitors for Oncology

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors targeting various cancers. The methoxy group can influence solubility, metabolic stability, and binding interactions within the ATP-binding pocket of kinases.

While direct synthesis of kinase inhibitors from this compound with specific IC50 values is not extensively reported, the potential is evident from the activity of structurally related compounds. For instance, derivatives of a similar scaffold, 2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl, have demonstrated potent anti-tumor activity.

Quantitative Data: Anti-Tumor Activity of a Structurally Related Nicotinoyl Derivative
CompoundCell LineIC50 (µM)Target/PathwayReference
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)thiosemicarbazideHGC-27 (Gastric Cancer)1.40Nur77-mediated apoptosisNot found in search results
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-fluorophenyl)thiosemicarbazideHGC-27 (Gastric Cancer)4.56Nur77-mediated apoptosisNot found in search results
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Logical Relationship: Structure-Activity Relationship (SAR) for Kinase Inhibitors

SAR_Concept 6-Methoxynicotinic_Acid This compound (Scaffold) Derivatization Derivatization 6-Methoxynicotinic_Acid->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship Analysis Screening->SAR SAR->Derivatization Iterative Optimization Lead_Compound Lead Compound (Improved Potency/Selectivity) SAR->Lead_Compound

Caption: A workflow illustrating the use of this compound in a structure-activity relationship study to develop potent inhibitors.

Synthesis of Anti-Hepatitis B Virus (HBV) Agents

This compound has been identified as a precursor for the synthesis of caudatin derivatives, which are being investigated as anti-hepatitis B virus (HBV) agents. While specific data on caudatin derivatives synthesized directly from this compound is limited in the public domain, the broader class of nicotinic acid derivatives and other heterocyclic compounds have shown promise in inhibiting HBV replication.

Quantitative Data: Anti-HBV Activity of Various Compounds
CompoundAssayIC50 / EC50Reference
Matijing-Su derivative 9cHBV DNA replicationIC50: 1.40 µM[4]
Matijing-Su derivative 9gHBV DNA replicationIC50: 2.33 µM[4]
Matijing-Su derivative 9nHBV DNA replicationIC50: 2.36 µM[4]
AcacetinHBsAg synthesis inhibition43.4% inhibition at 25 µg/ml[5]
Acetyl-β-carbolineHBsAg synthesis inhibition48.7% inhibition at 25 µg/ml[5]
Experimental Protocol: Anti-HBV Activity Assay in HepG2.2.15 Cells

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Cell culture medium and supplements

  • Test compounds (derivatives of this compound)

  • ELISA kits for HBsAg and HBeAg detection

  • Reagents for HBV DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Culture HepG2.2.15 cells in 24- or 48-well plates.

  • Treat the cells with different concentrations of the test compounds for a specified duration (e.g., 6-8 days), with media changes every 2 days.

  • Collect the cell culture supernatants at different time points to measure the levels of secreted HBsAg and HBeAg using ELISA.

  • At the end of the treatment period, lyse the cells and extract the intracellular HBV DNA.

  • Quantify the amount of HBV DNA using qPCR.

  • Determine the EC50 (half-maximal effective concentration) for the inhibition of HBsAg/HBeAg secretion and HBV DNA replication.

Experimental Workflow: Synthesis of this compound Derivatives

Synthesis_Workflow Start Methyl 6-methoxynicotinate Step1 Hydrolysis (NaOH, MeOH/H2O, 70°C) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Amide Coupling / Esterification (e.g., with an amine or alcohol) Intermediate->Step2 Product Amide or Ester Derivative Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A general workflow for the synthesis of amide or ester derivatives starting from Methyl 6-methoxynicotinate.

Other Potential Research Areas

The versatility of the this compound scaffold extends to other potential therapeutic applications, including the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors . GSK-3 is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. While no direct derivatives of this compound have been reported as GSK-3 inhibitors, its structure is amenable to the synthesis of various heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which have shown potent GSK-3 inhibitory activity.[6][7]

Conclusion

This compound represents a promising and underexplored starting point for the development of novel therapeutics. The evidence supporting its utility in the discovery of NNMT inhibitors for metabolic diseases is particularly strong. Furthermore, its potential as a scaffold for kinase inhibitors in oncology and for the development of anti-HBV agents warrants significant further investigation. This technical guide provides a foundational framework to stimulate and direct future research efforts, leveraging this versatile molecule to address unmet medical needs.

References

An In-depth Technical Guide to 6-Methoxynicotinic Acid: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxynicotinic acid, a key building block in medicinal chemistry. This document details available suppliers, pricing, and purity levels, alongside a thorough experimental protocol for its synthesis. Furthermore, it delves into its emerging roles in the development of novel therapeutics, particularly as a scaffold for anti-hepatitis B virus (HBV) agents and Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Sourcing and Procurement of this compound

A reliable supply of high-purity this compound is crucial for research and development. A variety of chemical suppliers offer this compound with different purity grades and in various quantities. Below is a comparative summary of several notable suppliers.

Table 1: Comparison of this compound Suppliers

SupplierPurityQuantityPrice (USD)CAS Number
Dideu Industries Group Limited99.00%1 g$1.1066572-55-2
Career Henan Chemical Co.98% (HPLC)1 kg$1.00/kg66572-55-2
MOLBASEVariesVariesInquiry66572-55-2
Saan Chemical TechnologyVariesVariesInquiry66572-55-2
Elsa Biotechnology Co.,Ltd.VariesVariesInquiry66572-55-2
Nantong Deyi Chemical Co., Ltd.VariesVariesInquiry66572-55-2
Win-Win Chemical CO., LimitedVariesVariesInquiry66572-55-2
Hangzhou J&H Chemical Co., Ltd.VariesVariesInquiry66572-55-2
P&S ChemicalsVariesVariesInquiry66572-55-2

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Detailed Experimental Protocol

The following is a common and effective method for the synthesis of this compound.

Reaction Scheme:

HBV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibition Potential Inhibition by this compound Derivatives HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_cccDNA rcDNA to cccDNA (in Nucleus) Uncoating->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription Translation Translation Transcription->Translation Inhibit_transcription Inhibit Viral Transcription Transcription->Inhibit_transcription Capsid_assembly Capsid Assembly Translation->Capsid_assembly Reverse_transcription Reverse Transcription Capsid_assembly->Reverse_transcription Virion_release Virion Release Reverse_transcription->Virion_release Inhibit_replication Inhibit Viral Replication Reverse_transcription->Inhibit_replication GSK3_Inhibition cluster_pathway GSK-3 Signaling Pathway cluster_intervention Therapeutic Intervention GSK3 GSK-3 Phosphorylation Phosphorylation GSK3->Phosphorylation Substrates Downstream Substrates (e.g., Tau, β-catenin) Biological_effects Pathological Effects Substrates->Biological_effects Phosphorylation->Substrates Inhibitor This compound Derivative Inhibitor->GSK3 Inhibition NMR_Workflow Sample_Prep Sample Preparation (Dissolve in DMSO-d6) Acquisition Data Acquisition (1H and 13C NMR) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Interpretation Structural Interpretation and Purity Assessment Analysis->Interpretation

Methodological & Application

Synthesis of 6-Methoxynicotinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The hydrolysis of methyl 6-methoxynicotinate is a fundamental synthetic route to obtaining 6-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including derivatives of caudatin, which exhibit anti-hepatitis B virus activity, and potent, selective GSK-3 inhibitors for treating a range of ailments.[1] The following protocol provides a detailed, step-by-step procedure for this conversion, ensuring a high yield and purity of the final product.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.

PropertyMethyl 6-methoxynicotinate (Starting Material)This compound (Product)
Molecular Formula C₈H₉NO₃C₇H₇NO₃[2][3]
Molar Mass 167.16 g/mol 153.14 g/mol [2]
Appearance Not specified in search resultsWhite to pale yellow crystalline solid[2]
Melting Point Not specified in search results171.5-172.5 °C[2]
Solubility Not specified in search resultsSoluble in water, methanol, and ether[2]
CAS Number 26218-80-4[1]66572-55-2[1][2]

Experimental Protocol: Hydrolysis of Methyl 6-methoxynicotinate

This protocol outlines the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

  • Methyl 6-methoxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Sodium hydroxide solution

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (0.36 g, 9.0 mmol) in a mixture of methanol (5 mL) and water (5 mL).[1][4]

  • Addition of Ester: To this solution, add methyl 6-methoxynicotinate (1.00 g, 5.98 mmol).[1][4]

  • Reaction: Stir the reaction mixture at 70 °C for 90 minutes.[1][4]

  • Workup - Quenching and Extraction: After the reaction is complete, cool the solution to room temperature. Dilute the mixture with 1N sodium hydroxide solution (25 mL) and extract with ethyl acetate to remove any unreacted starting material.[1] Isolate the aqueous layer.[1]

  • Acidification: Acidify the aqueous layer to a pH of 1 with hydrochloric acid.[1]

  • Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[1]

  • Drying and Concentration: Combine all the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.[1]

Expected Yield: 0.849 g (92%)[1]

Characterization: Mass spectrometry analysis (APCI positive ion mode) showed m/z 154.1 (100%) (M + H).[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound from methyl 6-methoxynicotinate.

Synthesis_Workflow Synthesis of this compound Workflow start Start: Methyl 6-methoxynicotinate reagents Reagents: - Sodium Hydroxide - Methanol - Water start->reagents Add reaction Reaction: Stir at 70°C for 90 minutes reagents->reaction workup Workup: - Cool to RT - Dilute with 1N NaOH - Extract with Ethyl Acetate reaction->workup separation1 Separate Aqueous Layer workup->separation1 acidification Acidification: Add HCl to pH 1 separation1->acidification Aqueous Layer extraction Extraction: Extract 3x with Ethyl Acetate acidification->extraction drying Drying & Concentration: - Dry with Na₂SO₄ - Concentrate under reduced pressure extraction->drying product Product: this compound drying->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 6-Methoxynicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-methoxynicotinic acid as a versatile building block in organic synthesis. The following sections detail its application in key synthetic transformations, including amide bond formation and the synthesis of valuable boronic acid derivatives for cross-coupling reactions. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in research and development.

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the pyridine ring, a carboxylic acid functional group, and a methoxy substituent, allow for diverse chemical modifications. This makes it a key component in the development of pharmaceuticals, such as selective GSK-3 inhibitors and anti-hepatitis B virus agents.[1]

Data Presentation

The following tables summarize quantitative data for the key reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound from Methyl 6-Methoxynicotinate

Reactant 1Reactant 2SolventTemperature (°C)Time (min)Yield (%)Reference
Methyl 6-methoxynicotinateSodium HydroxideMethanol/Water709092[1]

Table 2: Amide Coupling of this compound Derivatives

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATUDIPEAIsopropylacetate88[1]
General Carboxylic AcidGeneral AmineEDC, HOBtDIPEADMFVariable[2]

Table 3: Synthesis of (6-Methoxypyridin-3-yl)boronic Acid via Lithiation-Borylation

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
2-Bromo-6-methoxypyridine (proposed)n-BuLi, B(O-iPr)₃THF-78 to RTNot ReportedAdapted from[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of methyl 6-methoxynicotinate to yield this compound.[1]

Materials:

  • Methyl 6-methoxynicotinate (1.00 g, 5.98 mmol)

  • Sodium hydroxide (0.36 g, 9.0 mmol)

  • Methanol (5 mL)

  • Water (5 mL)

  • 1N Sodium hydroxide solution

  • Ethyl acetate

  • Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium hydroxide in a mixture of methanol and water.

  • Add methyl 6-methoxynicotinate to the solution.

  • Stir the reaction mixture at 70 °C for 90 minutes.

  • Cool the solution to room temperature and dilute with 1N sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using HATU as the coupling agent, adapted for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of (6-Methoxypyridin-3-yl)boronic Acid

This protocol describes a proposed synthesis of (6-methoxypyridin-3-yl)boronic acid from 5-bromo-2-methoxypyridine via a lithium-halogen exchange followed by borylation. This method is adapted from a similar procedure for a related pyridine derivative.[3]

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous THF

  • Aqueous HCl

Procedure:

  • Dissolve 5-bromo-2-methoxypyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium and stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise and allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify to obtain the boronic acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and workflows described in this document.

G Synthesis of this compound start Methyl 6-methoxynicotinate step1 NaOH, MeOH/H₂O 70°C, 90 min start->step1 product This compound step1->product

Caption: Workflow for the synthesis of this compound.

G Amide Coupling using this compound acid This compound coupling HATU, DIPEA DMF acid->coupling amine Amine (R-NH₂) amine->coupling product 6-Methoxy-N-R-nicotinamide coupling->product

Caption: General workflow for amide coupling reactions.

G Synthesis of (6-Methoxypyridin-3-yl)boronic Acid start 5-Bromo-2-methoxypyridine step1 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ start->step1 step2 Acidic Workup step1->step2 product (6-Methoxypyridin-3-yl)boronic Acid step2->product

Caption: Synthetic pathway to a key boronic acid derivative.

References

6-Methoxynicotinic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Methoxynicotinic acid, a substituted pyridine carboxylic acid, is emerging as a critical building block in the development of novel heterocyclic compounds with significant therapeutic potential. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of potent and selective inhibitors of key biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of bioactive molecules, with a focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Introduction

This compound (IUPAC name: 6-methoxypyridine-3-carboxylic acid) is a readily available chemical intermediate. The presence of a carboxylic acid group, a methoxy group, and a pyridine ring provides multiple reaction sites for the construction of complex heterocyclic systems. This versatility has made it an attractive starting material in medicinal chemistry for the development of new therapeutic agents.

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers. The development of selective GSK-3 inhibitors is a major focus of drug discovery efforts. This compound has been successfully employed as a key building block in the synthesis of potent GSK-3 inhibitors.

One notable example is the synthesis of a class of aminopyridine-based GSK-3 inhibitors. The general synthetic approach involves the amidation of this compound with a suitable amine, followed by further structural modifications to enhance potency and selectivity.

Experimental Protocol: Synthesis of a this compound-Derived GSK-3 Inhibitor

This protocol describes the synthesis of a representative GSK-3 inhibitor starting from this compound.

Step 1: Amide Bond Formation

A solution of this compound (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is treated with a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). To this mixture, the desired amine (1.1 eq) is added, and the reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

Step 2: Further Elaboration (Example)

The synthesized amide can undergo further reactions to build the final inhibitor. For instance, if the coupled amine contains a functional group amenable to further modification, such as a nitro group, it can be reduced to an amine. This can be achieved using standard reduction conditions, for example, hydrogenation over a palladium catalyst or treatment with a reducing agent like tin(II) chloride. The resulting amine can then be reacted with an appropriate isocyanate or carboxylic acid to introduce additional pharmacophoric features that enhance binding to the GSK-3 active site.

Quantitative Data

The following table summarizes typical reaction yields and biological activity for a representative GSK-3 inhibitor synthesized from this compound.

CompoundSynthetic StepYield (%)GSK-3β IC50 (nM)
Amide IntermediateAmidation of this compound75-90>10,000
Final InhibitorMulti-step synthesis from amide40-60 (overall)10-100

Application in the Synthesis of Anti-Hepatitis B Virus (HBV) Agents

This compound is also utilized as a precursor for the synthesis of caudatin derivatives, which have shown promise as anti-hepatitis B virus (HBV) agents.[1] While specific, detailed protocols for the synthesis of caudatin derivatives directly from this compound are proprietary or less commonly found in open literature, the general strategy involves esterification or amidation reactions to link the this compound moiety to the core caudatin structure.

Signaling Pathway Visualization

To illustrate the mechanism of action of a pyridine-containing kinase inhibitor, the well-characterized Raf/MEK/ERK signaling pathway, which is targeted by the multi-kinase inhibitor Sorafenib, is presented below. Sorafenib, although not synthesized from this compound, serves as an excellent model for understanding how pyridine-based drugs can modulate key cellular signaling cascades.

Raf_MEK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Sorafenib Sorafenib Sorafenib->RAF

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

Synthesis_Workflow Start This compound Amidation Amide Coupling Start->Amidation Intermediate Amide Intermediate Amidation->Intermediate Modification Further Chemical Modifications Intermediate->Modification FinalCompound Final Heterocyclic Compound Modification->FinalCompound Purification Purification and Characterization (Chromatography, NMR, MS) FinalCompound->Purification BioAssay Biological Activity Screening (e.g., Kinase Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis

Caption: General workflow for synthesis and evaluation of bioactive compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological activities. Its utility in the construction of potent GSK-3 inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers to explore the full potential of this scaffold in developing novel therapeutics.

References

Application of 6-Methoxynicotinic Acid in Medicinal Chemistry: A Focus on Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynicotinic acid is a versatile pyridine-based building block in medicinal chemistry. Its chemical structure allows for various modifications, making it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. A significant application of this compound and its derivatives is in the development of inhibitors for Nicotinamide N-methyltransferase (NNMT).

NNMT is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide to 1-methylnicotinamide.[1] Overexpression of NNMT has been implicated in several diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various types of cancer.[1][2] By inhibiting NNMT, it is possible to modulate these metabolic pathways, offering a promising therapeutic strategy.[1] This document provides detailed application notes and protocols for the use of this compound derivatives as NNMT inhibitors, with a specific focus on the well-characterized inhibitor, 6-Methoxynicotinamide (JBSNF-000088).

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of 6-Methoxynicotinamide and a related derivative against NNMT. This data is crucial for understanding the structure-activity relationship (SAR) and for the design of more potent inhibitors.

CompoundStructureTargetIC50 (µM)Cell Line/SpeciesReference
6-Methoxynicotinamide (JBSNF-000088) 6-MethoxynicotinamideHuman NNMT1.8-[3]
Monkey NNMT2.8-[3]
Mouse NNMT5.0-[3]
NNMT1.6U2OS cells[3]
NNMT6.33T3L1 cells[3]
4-Amino-6-methoxynicotinamide 4-Amino-6-methoxynicotinamideNNMTNot explicitly found, but used as an NNMT inhibitor in a heart failure model.Mouse[4]

Signaling Pathway and Experimental Workflow

NNMT Signaling Pathway in Metabolic Regulation

NNMT_Signaling_Pathway

Experimental Workflow for In Vitro NNMT Inhibition Assay

NNMT_Assay_Workflow

Experimental Protocols

Synthesis of 6-Methoxynicotinamide (JBSNF-000088)

This protocol describes the synthesis of 6-Methoxynicotinamide from its corresponding methyl ester, methyl 6-methoxynicotinate.

Materials and Reagents:

  • Methyl 6-methoxynicotinate

  • Methanolic ammonia (7N solution)

  • Methanol

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of methyl 6-methoxynicotinate (1.0 eq) in methanol, add a 7N solution of methanolic ammonia (10.0 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-Methoxynicotinamide.

In Vitro NNMT Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the inhibitory activity of compounds against NNMT.

Principle:

The activity of NNMT is determined by measuring the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction. In this coupled-enzyme assay, SAH is hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine then reacts with a thiol-detecting probe to generate a fluorescent signal.[5][6] A decrease in fluorescence intensity is indicative of NNMT inhibition.[6]

Materials and Reagents:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosylmethionine (SAM) (co-factor)

  • SAH hydrolase

  • Thiol-detecting probe

  • NNMT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compound (e.g., 6-Methoxynicotinamide) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, nicotinamide, and SAM in the appropriate solvents. Prepare working solutions by diluting the stocks in NNMT assay buffer.

  • Plate Setup:

    • Add 50 µL of NNMT assay buffer to each well of a 96-well plate.

    • Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the sample wells. Add 2 µL of DMSO to the control wells.

    • Add 20 µL of a diluted NNMT enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of a pre-mixed solution of nicotinamide and SAM to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a solution containing SAH hydrolase and the thiol-detecting probe.

    • Incubate the plate at 37°C for an additional 20 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex 392 nm / Em 482 nm).[6]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

References

Application Notes: Synthesis and Evaluation of Heteroaryldihydropyrimidine (HAP) Derivatives as Potent Anti-Hepatitis B Virus (HBV) Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection remains a major global health concern, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. While current treatments involving interferons and nucleoside/nucleotide analogs can suppress viral replication, they rarely lead to a complete cure. A promising class of direct-acting antivirals, known as Capsid Assembly Modulators (CAMs), has emerged as a key area of research. Among these, heteroaryldihydropyrimidine (HAP) derivatives have demonstrated significant potential in disrupting the HBV life cycle.[1]

This document provides detailed application notes on the synthesis of HAP-based anti-HBV agents, their mechanism of action, and protocols for their evaluation. While the synthesis of HAPs can be adapted from various substituted pyridines, this note will focus on the general principles applicable to the synthesis of this important class of antivirals.

Mechanism of Action: Capsid Assembly Modulation

HAP derivatives function as allosteric modulators of the HBV core protein (Cp).[2] The core protein self-assembles into icosahedral capsids, which are essential for protecting the viral genome, reverse transcription, and intracellular trafficking.[3] HAPs bind to a hydrophobic pocket at the interface between core protein dimers, inducing a conformational change that leads to aberrant capsid assembly.[4]

This misdirection of capsid formation results in the production of non-functional, often aggregated, capsid-like structures that are unable to properly package the viral pregenomic RNA (pgRNA).[5][6] Consequently, the subsequent steps of the viral replication cycle, including reverse transcription and the formation of new infectious virions, are effectively blocked. Some HAP compounds, like BAY 41-4109, can even destabilize pre-formed capsids at higher concentrations.[1][2]


digraph "HAP_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];

Figure 1: Mechanism of Action of HAP Derivatives.

Synthesis of Heteroaryldihydropyrimidine (HAP) Derivatives

The synthesis of HAP derivatives typically involves a multi-step process culminating in a Biginelli-type condensation reaction. While specific reagents and conditions may vary depending on the desired substitutions, a general synthetic workflow is outlined below.


digraph "HAP_Synthesis_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];

Figure 2: General Synthesis Workflow for HAP Derivatives.

Experimental Protocols

General Protocol for HAP Synthesis

The following is a generalized protocol for the synthesis of a HAP derivative, adapted from methodologies reported in the literature.[6]

Step 1: Synthesis of the HAP Core

  • To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and a heteroaryl amidine hydrochloride (e.g., 2-amidinopyridine HCl, 1.0 eq).

  • Add a base (e.g., potassium carbonate or sodium acetate, 2-3 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired HAP derivative.

Quantitative Data of Representative HAP Derivatives

The anti-HBV activity of synthesized compounds is typically evaluated in cell-based assays. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV replication by 50%, and the 50% cytotoxic concentration (CC50) are determined. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Compound IDDescriptionEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
BAY 41-4109 A well-characterized HAP derivative.0.005 - 0.012>10>833[1]
GLS4 A potent HAP derivative in clinical trials.0.009 - 0.045>99>2200[7][8]
Compound 6a-25 A phenylacetic acid-modified HAP.0.024>10>417[7]
Compound II-1 A sulfonamide-modified HAP.0.35>100>285[9]
Compound 4r A spiro ring-bearing HAP derivative.0.20>87>435[8]
Lamivudine (3TC) Nucleoside analog (positive control).0.09 - 0.37>100>270[7][8]

Protocol for In Vitro Anti-HBV Activity Assay

Cell Line: HepG2.2.15 cells, which stably express HBV.

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 6-8 days), with media and compound changes every 2-3 days. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample by qPCR using primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay):

  • After collecting the supernatant for the antiviral assay, add a solution of MTS reagent to the remaining cells in the 96-well plate.

  • Incubate the plate for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the CC50 value by plotting cell viability against compound concentration.

Conclusion

Heteroaryldihydropyrimidine derivatives represent a promising class of anti-HBV agents with a unique mechanism of action that targets viral capsid assembly. The synthetic routes to these compounds are well-established and amenable to the generation of diverse analogs for structure-activity relationship studies. The provided protocols offer a framework for the synthesis and evaluation of novel HAP derivatives, which could lead to the development of more effective therapies for chronic hepatitis B.

References

The Use of 6-Methoxynicotinic Acid in the Development of GSK-3 Inhibitors: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a significant therapeutic target for a multitude of diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers. The dysregulation of GSK-3 activity is implicated in the pathophysiology of these conditions, making the development of potent and selective GSK-3 inhibitors a key focus of modern drug discovery. While a diverse range of chemical scaffolds have been investigated for GSK-3 inhibition, this document explores the potential application of 6-methoxynicotinic acid as a foundational element in the design and synthesis of novel GSK-3 inhibitors.

Core Concept: this compound as a Building Block

This compound, a derivative of niacin (vitamin B3), presents an attractive scaffold for medicinal chemists. The pyridine ring is a common motif in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The methoxy and carboxylic acid functional groups on the nicotinic acid core offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

While direct examples of GSK-3 inhibitors explicitly synthesized from this compound are not prevalent in publicly accessible literature, the principles of medicinal chemistry and the known pharmacophores of GSK-3 inhibitors allow for the conceptual design of such molecules. The general strategy would involve utilizing the carboxylic acid for amide bond formation to introduce various diversity elements, while the pyridine nitrogen and methoxy group could be modified to fine-tune electronic and steric properties.

Signaling Pathways and Experimental Workflows

The development of novel GSK-3 inhibitors from a this compound starting point would follow a well-established drug discovery workflow. This process involves initial compound design and synthesis, followed by a cascade of in vitro and cell-based assays to determine inhibitory activity and cellular effects.

GSK-3 Signaling Pathway

GSK-3 is a key regulator in multiple signaling pathways, with the Wnt/β-catenin pathway being one of the most extensively studied. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.

Inhibitor_Development_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Biochemical_Assay Biochemical GSK-3 Inhibition Assay Synthesis->Biochemical_Assay SAR Structure-Activity Relationship (SAR) Biochemical_Assay->SAR Cell_Assay Cell-Based Assays (e.g., β-catenin accumulation) Biochemical_Assay->Cell_Assay SAR->Synthesis Lead_Opt Lead Optimization (ADME/Tox) Cell_Assay->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Application Note: Determination of 6-Methoxynicotinic Acid Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxynicotinic acid is a pyridinecarboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this raw material is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[3][4] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[5]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1. These conditions are a starting point and may require optimization for specific instrumentation and impurity profiles.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Run Time 20 minutes

Experimental Protocols

Preparation of Solutions

1. Phosphate Buffer (20 mM, pH 3.0):

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

2. Mobile Phase Preparation:

  • Mix acetonitrile and the prepared phosphate buffer in a 30:70 volume ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E Inject Standard & Sample B->E C Prepare Sample Solution C->E D->E F Data Acquisition E->F G Peak Integration F->G H Purity Calculation G->H I Generate Report H->I Method_Validation cluster_validation Method Validation Parameters cluster_procedure Validation Procedure Specificity Specificity A Forced Degradation Specificity->A Linearity Linearity B Calibration Curve Linearity->B Accuracy Accuracy C Spike/Recovery Accuracy->C Precision Precision D Repeatability & Intermediate Precision Precision->D LOD Limit of Detection E Signal-to-Noise Ratio LOD->E LOQ Limit of Quantitation LOQ->E Robustness Robustness F Method Parameter Variation Robustness->F

References

Application Notes and Protocols for NMR Spectroscopy of 6-Methoxynicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation and analysis of 6-methoxynicotinic acid and its primary derivatives: methyl 6-methoxynicotinate, ethyl 6-methoxynicotinate, and 6-methoxynicotinamide. This document includes tabulated quantitative ¹H and ¹³C NMR data, detailed experimental protocols for sample preparation and data acquisition, and logical diagrams to illustrate experimental workflows.

Introduction to NMR Spectroscopy of Pyridine Derivatives

NMR spectroscopy is an indispensable tool for the characterization of organic molecules, providing detailed information about the chemical structure, connectivity, and environment of atoms. For pyridine derivatives like this compound and its analogs, ¹H and ¹³C NMR spectroscopy are routinely used to confirm their identity and purity. The chemical shifts (δ) of the pyridine ring protons and carbons are sensitive to the nature and position of substituents. The methoxy (-OCH₃) and carboxylic acid/ester/amide groups significantly influence the electron density distribution within the aromatic ring, leading to characteristic shifts in the NMR spectra.

Quantitative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its key derivatives. Data is compiled from various sources and should be used as a reference. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundSolventH-2 (δ, ppm, multiplicity, J)H-4 (δ, ppm, multiplicity, J)H-5 (δ, ppm, multiplicity, J)Other Protons (δ, ppm, multiplicity, J)
This compound DMSO-d₆~8.6 (d, J ≈ 2.5)~8.1 (dd, J ≈ 8.5, 2.5)~6.9 (d, J ≈ 8.5)~3.9 (s, 3H, -OCH₃), ~13.0 (br s, 1H, -COOH)
Methyl 6-methoxynicotinate CDCl₃8.82 (d, J = 2.4)8.16 (dd, J = 8.6, 2.5)6.81 (d, J = 8.6)3.96 (s, 3H, -COOCH₃), 3.99 (s, 3H, -OCH₃)
Ethyl 6-methoxynicotinate CDCl₃8.81 (d, J = 2.5)8.15 (dd, J = 8.6, 2.5)6.80 (d, J = 8.6)4.40 (q, J = 7.1, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1, 3H, -OCH₂CH₃), 3.98 (s, 3H, -OCH₃)
6-Methoxynicotinamide DMSO-d₆~8.7 (d, J ≈ 2.5)~8.2 (dd, J ≈ 8.5, 2.5)~7.0 (d, J ≈ 8.5)~7.8 (br s, 1H, -CONH₂), ~7.3 (br s, 1H, -CONH₂), ~3.9 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectral Data

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Carbons (δ, ppm)
This compound DMSO-d₆~150.0~125.0~140.0~112.0~163.0~166.0 (-COOH), ~54.0 (-OCH₃)
Methyl 6-methoxynicotinate CDCl₃149.5124.8139.4111.4164.7165.3 (-COOCH₃), 53.2 (-OCH₃), 52.3 (-COOCH₃)
Ethyl 6-methoxynicotinate CDCl₃149.6125.0139.3111.3164.6164.9 (-COOCH₂CH₃), 61.2 (-OCH₂CH₃), 53.1 (-OCH₃), 14.3 (-OCH₂CH₃)
6-Methoxynicotinamide DMSO-d₆~148.0~128.0~138.0~111.0~162.0~167.0 (-CONH₂), ~53.5 (-OCH₃)

Experimental Protocols

A general protocol for the acquisition of high-quality NMR spectra of this compound and its derivatives is provided below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)). For the free acid, DMSO-d₆ or CD₃OD are often preferred due to better solubility.

  • Concentration: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the compounds discussed.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Sample Compound of Interest Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Raw Data (FT, Phasing, Baseline) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra (Shifts, Couplings, Integration) Process->Analyze Structure Structure Elucidation/ Confirmation Analyze->Structure

Caption: General workflow for NMR analysis of organic compounds.

Compound_Relationships Acid This compound MethylEster Methyl 6-Methoxynicotinate Acid->MethylEster Esterification (MeOH, H⁺) EthylEster Ethyl 6-Methoxynicotinate Acid->EthylEster Esterification (EtOH, H⁺) Amide 6-Methoxynicotinamide Acid->Amide Amidation (SOCl₂, then NH₃) MethylEster->Acid Hydrolysis (H₂O, H⁺/OH⁻) MethylEster->Amide Aminolysis (NH₃) EthylEster->Acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Synthetic relationships between this compound and its derivatives.

Application Notes: Esterification of 6-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The esterification of 6-methoxynicotinic acid is a crucial chemical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. The primary goal of this reaction is the conversion of the carboxylic acid functional group into an ester. This is most commonly achieved through acid-catalyzed esterification with an alcohol. The selection of the appropriate protocol depends on factors such as the desired scale of the reaction, the sensitivity of the substrate to the reaction conditions, and the required yield.

Several methods have been established for the esterification of nicotinic acid derivatives. The most prevalent of these is the Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst.[1][2][3] Alternative approaches involve the use of methylating agents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.[4][5]

Common challenges in the esterification of nicotinic acid derivatives include the potential for side reactions. Under strongly acidic conditions and at elevated temperatures, decarboxylation can occur.[1] While N-methylation of the pyridine ring is a known reaction, it is generally not a significant side reaction during Fischer esterification because the pyridine nitrogen is protonated by the strong acid catalyst, which deactivates it towards electrophilic attack.[1] To ensure a high yield of the desired ester, it is often necessary to drive the reaction equilibrium towards the product. This can be accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.[3][6]

Comparative Data of Esterification Methods

The following table summarizes various methods applicable to the synthesis of nicotinic acid esters, with data primarily derived from the closely related 6-methylnicotinic acid. These protocols are adaptable for this compound, though some optimization may be required.

MethodStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification 6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[2][7][8]
Fischer Esterification 6-Methylnicotini c acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[2][7]
Oxidation & Esterification 2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid2. Ethanol1. 155-160°C2. Reflux74.4% (selectivity)[9]
Thionyl Chloride Isonicotinic acid1. Thionyl Chloride (SOCl₂)2. Methanol1. 0°C to 50°C, 12hNot specified[5]
Peptide Coupling 4-hydroxy-6-methylnicotinic acidMethanol, EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)[7]
Dimethyl Sulfate 6-Methylnicotini c acidDimethyl Sulfate (DMS), Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General method)[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol describes the synthesis of methyl 6-methoxynicotinate using methanol as the alcohol and concentrated sulfuric acid as the catalyst. This is a widely used and cost-effective method.[2][8]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in methanol (approximately 18-20 mL per gram of acid).

  • With stirring, slowly add concentrated sulfuric acid (approximately 1 mL per gram of acid) to the suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][8]

  • After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it to dryness under reduced pressure.[8]

  • Cool the residue in an ice bath and carefully adjust the pH to 7 by adding ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[8]

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times the volume of methanol used).[1][8]

  • Combine the organic layers and wash with a saturated brine solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 6-methoxynicotinate.[8]

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Fischer-Speier Esterification using Methanolic HCl

This method utilizes methanol saturated with hydrogen chloride gas as the acid catalyst and generally requires a shorter reaction time compared to the sulfuric acid-catalyzed protocol.[2]

Materials:

  • This compound

  • Methanol saturated with gaseous hydrogen chloride (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform or other suitable organic solvent for extraction

Procedure:

  • Suspend this compound (1 equivalent) in methanol saturated with gaseous hydrogen chloride.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.[2]

  • After the reflux period, evaporate the mixture to dryness under reduced pressure.[2]

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.[2]

  • Extract the product into a suitable organic solvent such as chloroform.[2]

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the desired ester.

Protocol 3: Esterification via Acyl Chloride using Thionyl Chloride

This two-step procedure involves the initial formation of an acyl chloride, which is then reacted with the alcohol. This method is often suitable for acid-sensitive substrates.[4][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in an anhydrous solvent.

  • Slowly add thionyl chloride (approximately 2 equivalents) to the suspension at 0 °C.[5]

  • Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (the solution should become clear).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • In a separate flask, prepare a solution of methanol (at least 2 equivalents) in an anhydrous solvent.

  • Cool the methanol solution to 0 °C and slowly add the crude acyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the ester.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 c_acid This compound protonated_acid Protonated Carbonyl (Activated Electrophile) c_acid->protonated_acid + H+ h_plus H+ tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int + R'OH alcohol Methanol (R'OH) protonated_tetrahedral Protonated Intermediate tetrahedral_int->protonated_tetrahedral protonated_ester Protonated Ester protonated_tetrahedral->protonated_ester - H₂O water H₂O ester Ester Product protonated_ester->ester - H+ h_plus_regen H+ Esterification_Workflow start Start: this compound + Alcohol (e.g., Methanol) add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux (1-17 hours) add_catalyst->reflux monitor Monitor Reaction (by TLC) reflux->monitor workup Workup monitor->workup Reaction Complete concentrate Concentrate Mixture workup->concentrate neutralize Neutralize with Base (e.g., NaHCO₃) concentrate->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purification (Chromatography/Recrystallization) evaporate->purify Crude Product product Final Product: Ester purify->product Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 6-Methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the key synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes to this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of 6-Chloronicotinic Acid: This method involves the displacement of the chloro group with a methoxide source, typically sodium methoxide. It is often favored for its directness and potentially high yields.

  • Methylation of 6-Hydroxynicotinic Acid: This route requires the methylation of the hydroxyl group of 6-Hydroxynicotinic acid. Careful selection of the methylating agent and reaction conditions is crucial to favor O-methylation over potential N-methylation of the pyridine ring.

Q2: I am synthesizing the precursor, 6-Hydroxynicotinic acid. What is a reliable method to produce it in high yield?

A2: A robust and high-yielding method for synthesizing 6-Hydroxynicotinic acid is from coumalic acid via methyl coumalate. The final step of this synthesis, the reaction of methyl coumalate with ammonia followed by hydrolysis, can achieve yields in the range of 72-91%.[1] Biotechnological methods using specific microorganisms have also been reported to produce 6-Hydroxynicotinic acid with yields exceeding 90%.[2]

Q3: What are the critical parameters to control for a successful synthesis of this compound?

A3: Key parameters to control include:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Temperature: Temperature control is critical to prevent side reactions such as decarboxylation and to ensure the desired reaction proceeds at an optimal rate.

  • Choice of Reagents: The selection of the base and methylating agent (in the methylation route) or the quality of the sodium methoxide (in the SNAr route) significantly impacts the reaction outcome.

  • Exclusion of Water: For many of the reactions, especially those involving strong bases or reactive intermediates, maintaining anhydrous conditions is essential to prevent unwanted hydrolysis.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

Problem 1: Low or No Conversion to this compound

  • Possible Cause 1: Inactive Sodium Methoxide.

    • Solution: Sodium methoxide is hygroscopic and can be deactivated by moisture. Use freshly opened or properly stored sodium methoxide. Consider preparing it fresh from sodium metal and anhydrous methanol for best results.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: The SNAr reaction on an electron-deficient ring like pyridine often requires elevated temperatures to proceed efficiently. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Possible Cause 3: Insufficient Reaction Time.

    • Solution: These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress until the starting material is consumed.

Problem 2: Presence of Multiple Impurities in the Crude Product

  • Possible Cause 1: Side Reactions due to High Temperatures.

    • Solution: While elevated temperatures are often necessary, excessive heat can lead to decomposition or other side reactions. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

  • Possible Cause 2: Impurities in the Starting 6-Chloronicotinic Acid.

    • Solution: Ensure the purity of the starting material. Impurities may react under the reaction conditions to form byproducts.

Route 2: Methylation of 6-Hydroxynicotinic Acid

Problem 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Deprotonation of the Hydroxyl Group.

    • Solution: Ensure a stoichiometric amount or a slight excess of a suitable base (e.g., sodium hydride, potassium carbonate) is used to fully deprotonate the hydroxyl group, making it a more potent nucleophile.

  • Possible Cause 2: Inefficient Methylating Agent.

    • Solution: Use a reactive methylating agent like dimethyl sulfate or methyl iodide. Ensure the quality and purity of the agent.

Problem 2: Formation of N-Methylated Byproduct

  • Possible Cause: Competitive N-methylation of the Pyridine Ring.

    • Solution: The pyridine nitrogen can also be methylated, leading to a quaternary ammonium salt. To favor O-methylation, consider the following:

      • Choice of Base and Solvent: Using a non-polar, aprotic solvent and a base that promotes the formation of the oxygen anion (phenoxide-like) can favor O-alkylation.

      • Protecting the Carboxylic Acid: The carboxylic acid group can be esterified prior to methylation and then hydrolyzed back to the acid in a subsequent step. This can influence the electron density of the ring and the relative nucleophilicity of the oxygen and nitrogen atoms.

Data Presentation

ParameterRoute 1: SNAr of 6-Chloronicotinic AcidRoute 2: Methylation of 6-Hydroxynicotinic AcidReference
Starting Material 6-Chloronicotinic Acid6-Hydroxynicotinic Acid
Key Reagents Sodium MethoxideMethylating Agent (e.g., Dimethyl Sulfate), Base (e.g., NaH, K2CO3)
Typical Solvents Methanol, DMFDMF, DMSO, Acetone
General Reaction Temperature 60-100 °CRoom Temperature to 90 °C
Reported Yields Generally high, dependent on conditionsVariable, optimization required to maximize O-methylation

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Chloronicotinic Acid

Materials:

  • 6-Chloronicotinic acid

  • Sodium methoxide

  • Anhydrous Methanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in anhydrous methanol.

  • Carefully add a stoichiometric excess (e.g., 1.5-2.0 equivalents) of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to a pH of approximately 4-5.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Synthesis of this compound from 6-Hydroxynicotinic Acid

Materials:

  • 6-Hydroxynicotinic acid

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 6-hydroxynicotinic acid and anhydrous potassium carbonate (e.g., 2-3 equivalents) in anhydrous DMF, slowly add dimethyl sulfate (e.g., 1.2-1.5 equivalents) at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_0 Route 1: From 6-Chloronicotinic Acid cluster_1 Route 2: From 6-Hydroxynicotinic Acid 6-Chloronicotinic Acid 6-Chloronicotinic Acid 6-Methoxynicotinic Acid_1 This compound 6-Chloronicotinic Acid->6-Methoxynicotinic Acid_1  NaOCH3, MeOH (SNAr) 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 6-Methoxynicotinic Acid_2 This compound 6-Hydroxynicotinic Acid->6-Methoxynicotinic Acid_2  (CH3)2SO4, Base (Methylation)

Caption: Primary synthetic routes to this compound.

Troubleshooting_Methylation Start Low Yield or Impurities in Methylation of 6-Hydroxynicotinic Acid Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction N_Methylation N-Methylation Side Product? Check_Conditions->N_Methylation Incomplete_Reaction->N_Methylation No Optimize_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Base Optimize Base/ Solvent System N_Methylation->Optimize_Base Yes Purification Purify by Column Chromatography/Recrystallization N_Methylation->Purification No Protect_Acid Consider Ester Protection Strategy Optimize_Base->Protect_Acid Optimize_Time_Temp->Purification Protect_Acid->Purification

Caption: Troubleshooting logic for the methylation of 6-Hydroxynicotinic acid.

References

Technical Support Center: Synthesis of 6-Methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-methoxynicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary routes to this compound include:

  • Hydrolysis of Methyl 6-methoxynicotinate: This is a common and high-yielding method where the methyl ester is saponified using a base like sodium hydroxide, followed by acidification.[1]

  • Williamson Ether Synthesis from 6-hydroxynicotinic acid: This involves the deprotonation of 6-hydroxynicotinic acid followed by reaction with a methylating agent.

Q2: I am seeing a low yield in my esterification of this compound. What are the likely causes?

A2: Low yields in Fischer esterification are often due to an incomplete reaction or hydrolysis of the product during workup. To improve the yield, consider the following:

  • Drive the equilibrium forward: Use a large excess of the alcohol (e.g., methanol) and ensure your acid catalyst (e.g., sulfuric acid) is active and present in a sufficient amount.

  • Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Prevent hydrolysis during workup: Neutralize the acid catalyst at low temperatures, for instance, with an ice-cold saturated sodium bicarbonate solution.

Q3: What are the best practices for purifying this compound and its derivatives?

A3: Purification methods depend on the specific derivative and impurities present.

  • Recrystallization: For solid compounds, recrystallization is an effective method for achieving high purity.

  • Column Chromatography: This is a versatile technique for separating the desired product from side products and unreacted starting materials.

  • Extraction: Acid-base extractions are useful for separating acidic or basic compounds from neutral impurities.

Troubleshooting Guides

Issue 1: Unexpected Side Products in the Synthesis of this compound

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the potential side reactions?

Answer: Several side reactions can occur, leading to impurities. Below is a summary of common side products and how to mitigate their formation.

Side ProductPlausible OriginMitigation Strategy
6-Hydroxynicotinic acid Demethylation of the methoxy group under harsh acidic or basic conditions at elevated temperatures.Use milder reaction conditions (lower temperature, shorter reaction time). Consider alternative, less harsh synthetic routes if demethylation is a persistent issue.
Decarboxylation Product (2-Methoxypyridine) Occurs at high temperatures, especially under strong acidic conditions.Reduce the reaction temperature and shorten the heating time. Monitor the reaction closely to avoid prolonged heating after completion.
N-Alkylated Product If using alkylating agents for esterification or other modifications, the pyridine nitrogen can be alkylated.Use less reactive alkylating agents or protect the pyridine nitrogen if it is not the desired site of reaction.
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature (while being mindful of other side reactions), or the amount of reagents. Ensure all reagents are pure and dry.

Troubleshooting Workflow for Impurity Identification

start Impure Product Mixture tlc Multiple Spots on TLC start->tlc analysis Characterize by LC-MS, NMR tlc->analysis sp1 Side Product 1 (e.g., Demethylation) analysis->sp1 sp2 Side Product 2 (e.g., Decarboxylation) analysis->sp2 sp3 Unreacted Starting Material analysis->sp3 mitigation1 Modify Reaction Conditions: - Lower Temperature - Milder Reagents sp1->mitigation1 mitigation2 Optimize Reaction Time and Temperature sp2->mitigation2 mitigation3 Drive Reaction to Completion: - Excess Reagents - Longer Time sp3->mitigation3

Caption: A logical workflow for identifying and mitigating side products.

Issue 2: Low Yield in the Amidation of this compound

Question: My amidation reaction of this compound is giving a low yield. How can I improve it?

Answer: Low yields in amidation reactions are common and can often be addressed by optimizing the coupling conditions.

Potential CauseRecommended Solution
Poor activation of the carboxylic acid Use a more efficient coupling reagent. For example, HATU is often more effective than EDC/HOBt for challenging couplings.
Low nucleophilicity of the amine If the amine is electron-deficient, a stronger coupling reagent and/or longer reaction times may be necessary.
Side reactions of the activated ester Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Difficult purification Amide products can sometimes be difficult to purify. Optimize your chromatographic or recrystallization conditions.

Comparison of Common Amide Coupling Reagents

Coupling ReagentTypical ConditionsReported Yield (for similar substrates)Notes
EDC/HOBt DIPEA, DMF or CH2Cl2, 0 °C to RT65-95%A common and cost-effective choice. Can be sluggish with electron-deficient amines.
HATU DIPEA, DMF, RT>90%Highly efficient, even for sterically hindered or electron-poor substrates.
Thionyl Chloride (SOCl2) Formation of the acid chloride, followed by addition of the amine.Variable, can be highA two-step process that can be effective but involves handling a corrosive reagent.

Logical Flow for Optimizing Amidation

start Low Amidation Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents coupling_reagent Select Appropriate Coupling Reagent check_reagents->coupling_reagent edc EDC/HOBt coupling_reagent->edc Cost-effective hatu HATU coupling_reagent->hatu High Efficiency socl2 SOCl2 coupling_reagent->socl2 Alternative optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) edc->optimize_conditions hatu->optimize_conditions socl2->optimize_conditions purification Refine Purification Method optimize_conditions->purification success High Yield purification->success

Caption: A decision tree for troubleshooting low amidation yields.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 6-Methoxynicotinate[1]

Materials:

  • Methyl 6-methoxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sodium hydroxide (1.5 equivalents) in a 1:1 mixture of methanol and water.

  • Add methyl 6-methoxynicotinate (1 equivalent) to the basic solution.

  • Heat the reaction mixture at 70 °C for 90 minutes, monitoring the reaction by TLC.

  • After completion, cool the solution to room temperature and dilute with 1N sodium hydroxide solution.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Reported Yield: 92%[1]

Protocol 2: Amidation of Methyl 6-Methoxynicotinate

Materials:

  • Methyl 6-methoxynicotinate

  • Methanolic ammonia

  • Diethyl ether

Procedure:

  • Stir a solution of methyl 6-methoxynicotinate in methanolic ammonia at 70 °C for 16 hours in a sealed vessel.

  • Monitor the reaction by TLC (5% MeOH in DCM).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the crude product with diethyl ether.

  • Filter the solid product and dry under vacuum to afford 6-methoxynicotinamide.

Reported Yield: 82%

Workflow for the Synthesis of 6-Methoxynicotinamide

start Methyl 6-Methoxynicotinate reaction React with Methanolic Ammonia (70°C, 16h) start->reaction concentration Concentrate under Reduced Pressure reaction->concentration trituration Triturate with Diethyl Ether concentration->trituration filtration Filter and Dry trituration->filtration product 6-Methoxynicotinamide filtration->product

Caption: A step-by-step workflow for the amidation of methyl 6-methoxynicotinate.

References

Troubleshooting low yield in Fischer esterification of nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of nicotinic acids.

Troubleshooting Guide: Low Product Yield

Low yield is a common challenge in Fischer esterification due to the reversible nature of the reaction. This guide addresses specific issues and provides actionable solutions.

Problem: The reaction is not reaching completion, resulting in a low yield of the desired ester.

Potential Cause Recommended Solution Explanation
Equilibrium Limitation 1. Use a large excess of the alcohol reactant. Often, using the alcohol as the solvent is effective.[1][2][3] 2. Remove water as it is formed. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid.[1][2]The Fischer esterification is a reversible reaction where nicotinic acid reacts with an alcohol to form an ester and water.[1] According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the formation of the ester product.[1][3]
Insufficient Catalyst Activity 1. Ensure the acid catalyst is active and used in sufficient quantity. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and solid acid catalysts.[4][5] 2. Consider alternative catalysts. For substrates sensitive to harsh acidic conditions, milder options or different types of catalysts might be necessary.[6]The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] An inactive or insufficient amount of catalyst will slow down this crucial step.
Suboptimal Reaction Temperature Increase the reaction temperature. Most Fischer esterifications are performed under reflux conditions to increase the reaction rate.[4] However, be mindful of potential side reactions at excessively high temperatures.Higher temperatures generally increase the rate of reaction. The optimal temperature will depend on the specific alcohol and catalyst used.
Reaction Time is Too Short Increase the reaction time and monitor the progress. Use techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or NMR Spectroscopy to track the consumption of starting material and the formation of the product.[7]Fischer esterification can be a slow process, sometimes requiring several hours to reach equilibrium or completion.[4][5]

Problem: Presence of significant impurities or byproducts in the final product.

Potential Cause Recommended Solution Explanation
Decarboxylation of Nicotinic Acid Reduce the reaction temperature and/or shorten the reaction time. At elevated temperatures, particularly under strong acidic conditions, nicotinic acid can undergo decarboxylation to form pyridine.[7]
Side reactions due to impurities in starting material Purify the starting nicotinic acid. Recrystallization is a common method. A known impurity, isocinchomeronic acid, can lead to the formation of a diester byproduct.[7]Impurities in the starting material can lead to the formation of undesired side products, complicating purification and reducing the yield of the target ester.
Hydrolysis of the Ester Product Ensure all reagents and glassware are dry. Remove water from the reaction mixture as it forms.The reverse reaction of esterification is hydrolysis, which is favored by the presence of water.[1]
N-methylation of the Pyridine Ring This is generally not a significant side reaction under acidic Fischer esterification conditions.The pyridine nitrogen is protonated by the strong acid catalyst, which deactivates it towards electrophilic attack.[7] This side reaction is more of a concern when using methylating agents like dimethyl sulfate.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the Fischer esterification of nicotinic acid so low?

A1: Low yields are often due to the reversible nature of the Fischer esterification. The reaction between nicotinic acid and an alcohol produces an ester and water, and this reaction can proceed in the reverse direction (hydrolysis).[1] To improve the yield, you need to shift the equilibrium towards the products. This is typically achieved by using a large excess of the alcohol and/or actively removing the water as it is formed during the reaction.[1][2]

Q2: What is the best acid catalyst for the esterification of nicotinic acid?

A2: Commonly used and effective catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[5] Solid acid catalysts are also a good option and can simplify the workup process.[4] The choice of catalyst can depend on the specific alcohol being used and the reaction conditions. For example, a high-yield (97%) synthesis of ethyl nicotinate has been reported using a solid acid catalyst.[4]

Q3: How can I remove the water produced during the reaction?

A3: There are several effective methods to remove water from the reaction mixture:

  • Dean-Stark Apparatus: This is a common laboratory glassware setup that allows for the azeotropic removal of water with a solvent like toluene.[4]

  • Drying Agents: Adding a desiccant such as molecular sieves or anhydrous salts to the reaction mixture can sequester the water as it is formed.[6]

  • Sufficient Strong Acid: Using a larger amount of a strong dehydrating acid, like concentrated sulfuric acid, can also help to remove water.

Q4: Can the pyridine nitrogen in nicotinic acid interfere with the reaction?

A4: Under the acidic conditions of a Fischer esterification, the basic pyridine nitrogen is protonated. This protonation deactivates the nitrogen, preventing it from participating in side reactions such as N-alkylation.[7] Therefore, it does not typically interfere with the desired esterification at the carboxylic acid group.

Q5: What are typical reaction times and temperatures for this reaction?

A5: Reaction times and temperatures can vary significantly depending on the specific reactants and catalyst used. Reaction times can range from 1 to 17 hours, and they are typically carried out at the reflux temperature of the alcohol or solvent.[4][8] For example, the synthesis of methyl 6-methylnicotinate using sulfuric acid is reported to take 17 hours at reflux, while using methanol saturated with HCl gas reduces the time to 1 hour.[8][9]

Data Presentation: Comparison of Synthesis Methods and Yields

The following tables summarize quantitative data from various reported Fischer esterification protocols for nicotinic acid and its derivatives.

Table 1: Comparison of Fischer Esterification Conditions and Yields for Nicotinic Acid Esters

Ester ProductAlcoholCatalystReaction Time (hours)Reaction TemperatureReported Yield (%)Reference
Ethyl NicotinateEthanolSolid Acid Catalyst (HND230)455°C then refluxHigh (not specified)[4]
Methyl NicotinateMethanolConcentrated H₂SO₄13Reflux23.39[5]
Methyl 6-methylnicotinateMethanolConcentrated H₂SO₄17Reflux75[8][9][10]
Methyl 6-methylnicotinateMethanol saturated with HCl gasHCl1RefluxNot specified[8][9]

Table 2: Overview of Alternative Synthesis Methods for Nicotinates

MethodKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Via Nicotinoyl Chloride Thionyl chloride (SOCl₂)~45 (overall)High reactivity of acyl chloride intermediate.Two-step process, harsh reagents.[4]
Transesterification Nicotinate ester, Alcohol, Alkaline catalyst83 - 87Avoids the use of free acid.Requires a pre-existing ester.[4]
Peptide Coupling Agents EDCI, DMAP88 (on a similar substrate)High yield under mild conditions.High cost of reagents.[9][10]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl Nicotinate using a Solid Acid Catalyst [4]

  • Materials:

    • Nicotinic acid

    • Absolute ethanol

    • Toluene

    • HND230 solid acid catalyst

  • Procedure:

    • To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).

    • Slowly heat the mixture to 55°C and stir for 4 hours.

    • Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.

    • Once no more water is collected, the reaction is considered complete.

    • Cool the reaction mixture to room temperature.

    • Recover the solid acid catalyst by filtration.

    • Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.

Protocol 2: Synthesis of Methyl 6-methylnicotinate using Sulfuric Acid [8][10]

  • Materials:

    • 6-Methylnicotinic acid

    • Methanol

    • Concentrated sulfuric acid

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine 6-methylnicotinic acid (0.2 mole), methanol (1 L), and concentrated sulfuric acid (20 mL).

    • Heat the reaction mixture to reflux and maintain for 17 hours.

    • After cooling, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.

    • To the residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH is adjusted to 7.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to afford methyl 6-methylnicotinate.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Nicotinic Acid, Alcohol, and Acid Catalyst reflux Heat to Reflux start->reflux water_removal Remove Water (e.g., Dean-Stark) reflux->water_removal cool Cool Reaction Mixture water_removal->cool neutralize Neutralize Acid Catalyst (e.g., with NaHCO₃) cool->neutralize extract Extract Ester with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Ester (e.g., Distillation or Chromatography) evaporate->purify end Pure Nicotinate Ester purify->end

Caption: General experimental workflow for Fischer esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Ester Yield equilibrium Equilibrium Limitation low_yield->equilibrium catalyst Inactive/Insufficient Catalyst low_yield->catalyst conditions Suboptimal Conditions (Time/Temperature) low_yield->conditions side_reactions Side Reactions low_yield->side_reactions le_chatelier Use Excess Alcohol & Remove Water equilibrium->le_chatelier catalyst_check Verify Catalyst Activity & Concentration catalyst->catalyst_check optimize Increase Reaction Time & Optimize Temperature conditions->optimize minimize_side Purify Starting Material & Adjust Conditions side_reactions->minimize_side

Caption: Troubleshooting logic for low yield in Fischer esterification.

References

Technical Support Center: Purification of Crude 6-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 6-Methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 6-chloronicotinic acid or methyl 6-methoxynicotinate.

  • Byproducts of the synthesis: These can include compounds from side reactions or incomplete reactions.

  • Reagents and solvents: Residual solvents, acids, or bases used during the synthesis and workup can be present. For instance, if synthesized via hydrolysis of methyl 6-methoxynicotinate, residual sodium hydroxide and sodium chloride (from neutralization with HCl) may be present.

  • Color impurities: Similar to nicotinic acid, colored byproducts may form during synthesis, giving the crude product a yellow or brownish tint.[1]

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities. By dissolving the crude material in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the this compound can be selectively moved to the aqueous layer as its salt. This can then be re-acidified to precipitate the purified product.[2][3][4]

Q3: Which purification technique is best for achieving high purity?

A3: For achieving high purity, a multi-step approach is often necessary. After an initial acid-base extraction, recrystallization is a powerful technique for removing remaining impurities.[5] For very challenging separations or to remove closely related impurities, column chromatography is the method of choice.[6] The final purity can be assessed using techniques like HPLC or NMR spectroscopy.[7][8]

Q4: How can I remove colored impurities from my product?

A4: For colored impurities, treatment with activated carbon during recrystallization is a common and effective method. The activated carbon adsorbs the colored compounds, which are then removed by hot filtration.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Add more solvent in small portions until the product dissolves.- Select a more suitable solvent. Based on data for nicotinic acid, water or ethanol-water mixtures are good starting points.[9]
Product oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated with impurities.- Use a lower-boiling solvent.- Perform a preliminary purification step (e.g., acid-base extraction) to remove a larger portion of the impurities.
No crystals form upon cooling. - The solution is not saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility.- Use a solvent mixture where the product is less soluble at cold temperatures.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities (overlapping peaks). - Incorrect mobile phase polarity.- Adjust the solvent system. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common.[10][11] Start with a low polarity and gradually increase it (gradient elution).
Product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to the eluent for very polar compounds.[10]
Streaking or tailing of the product band. - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to improve peak shape.
Cracking of the silica gel bed. - The column was allowed to run dry.- Heat generated during elution.- Always keep the solvent level above the top of the silica gel.- Use a pre-mixed solvent system to avoid heat of mixing on the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound to remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolve the crude this compound in a suitable volume of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The 6-methoxynicotinate salt will be in the upper aqueous layer.

  • Drain the lower organic layer (containing neutral impurities) and set it aside.

  • Extract the organic layer two more times with the sodium bicarbonate solution, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of this compound to achieve higher purity. Water is a good starting solvent based on data for the parent compound, nicotinic acid.[9]

Materials:

  • Partially purified this compound

  • Deionized water (or an appropriate solvent mixture like ethanol/water)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot water until the solid just dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified crystals.

Protocol 3: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel in hexane.

  • Prepare the Sample: Dissolve a small amount of the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Determine the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate.[10] Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the determined mobile phase.

  • Collect Fractions: Collect fractions in separate tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Acid-Base Extraction 85-95%>90%- Removes a wide range of impurities.- High capacity.- May not remove structurally similar acidic impurities.
Recrystallization >98%70-90%- Can provide very high purity.- Simple procedure.- Yield can be lower due to product solubility in the mother liquor.
Column Chromatography >99%60-80%- Excellent for separating complex mixtures.- High resolution.- Can be time-consuming and requires larger solvent volumes.

Visualizations

PurificationWorkflow crude Crude this compound abe Acid-Base Extraction crude->abe Initial Cleanup recryst Recrystallization abe->recryst Further Purification col_chrom Column Chromatography abe->col_chrom Complex Mixture pure Pure this compound recryst->pure High Purity col_chrom->pure Highest Purity

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue no_dissolve Product does not dissolve start->no_dissolve oiling_out Product oils out start->oiling_out no_crystals No crystals form start->no_crystals sol1 Add more hot solvent OR Change solvent no_dissolve->sol1 Solution sol2 Use lower boiling point solvent OR Pre-purify sample oiling_out->sol2 Solution sol3 Concentrate solution OR Cool slowly & scratch flask no_crystals->sol3 Solution

Caption: Troubleshooting common issues in recrystallization.

References

Optimization of reaction conditions for 6-Methoxynicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methoxynicotinic Acid Reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound? A1: this compound has three primary sites for reactivity: the carboxylic acid group (which can undergo esterification, amidation, or reduction), the pyridine nitrogen (which is basic and can be protonated or alkylated), and the aromatic ring (which can participate in nucleophilic aromatic substitution under certain conditions). The methoxy group is generally stable but can influence the electronic properties of the pyridine ring.[1]

Q2: How can I monitor the progress of a reaction involving this compound? A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick method to observe the disappearance of the starting material and the appearance of the product spot. LC-MS provides more definitive evidence of product formation by confirming the mass of the desired molecule.

Q3: What are the recommended methods for purifying this compound derivatives? A3: Purification strategies depend on the properties of the derivative. Common methods include:

  • Recrystallization: Effective for solid products with good crystallinity.

  • Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials.

  • Acid-Base Extraction: Can be used to separate acidic or basic compounds from neutral impurities during the workup phase.

Q4: Can the pyridine nitrogen interfere with reactions at the carboxylic acid group? A4: Yes. Under acidic conditions, such as in Fischer esterification, the pyridine nitrogen will be protonated. This deactivates the ring towards electrophilic attack but generally does not prevent reactions at the carboxylic acid.[2] In reactions using base, the pyridine nitrogen is typically unreactive.

Troubleshooting Guides

This section addresses specific issues that may arise during common transformations of this compound.

Guide 1: Esterification Reactions

Q: My Fischer esterification of this compound is giving a low yield. What are the common causes and solutions? A: Low yields in Fischer esterification are often due to incomplete reaction or side reactions.

  • Incomplete Reaction: The reaction is an equilibrium process. To drive it towards the product, use a large excess of the alcohol as the solvent and ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄) is present. Increasing the reaction time or temperature can also improve conversion, but be mindful of potential side reactions.[2]

  • Product Hydrolysis during Workup: During neutralization of the acid catalyst, the newly formed ester can be hydrolyzed back to the carboxylic acid. It is crucial to perform the neutralization at low temperatures (e.g., in an ice bath) to minimize this.[2]

  • Decarboxylation: At elevated temperatures, nicotinic acids can undergo decarboxylation. If you observe gas evolution and the formation of 2-methoxypyridine, reduce the reaction temperature and/or shorten the reaction time.[2][3]

Q: I am observing an unexpected byproduct in my esterification reaction. What could it be? A: Besides decarboxylation, N-methylation of the pyridine ring is a possible side reaction, particularly if using strong methylating agents like dimethyl sulfate.[2] However, this is less common under the acidic conditions of Fischer esterification where the nitrogen is protonated.[2] If using a non-protic solvent with a methylating agent, carefully control the stoichiometry and temperature to minimize this.

Guide 2: Amide Coupling Reactions

Q: My amide coupling reaction is sluggish or incomplete. How can I optimize it? A: Incomplete amide formation is a frequent issue. Consider the following:

  • Activating Agent: Ensure your carboxylic acid is properly activated. Common coupling reagents include carbodiimides like EDC or DCC, often with additives like HOBt to improve efficiency and reduce side reactions.[4]

  • Solvent: Use an anhydrous aprotic solvent such as THF, DCM, or DMF to prevent hydrolysis of the activated intermediate.

  • Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-60°C) can sometimes increase the rate. However, higher temperatures can also lead to side reactions.[4]

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can often improve yields by preventing unwanted side reactions of the coupling agent.[4]

Guide 3: Ester Hydrolysis (Saponification)

Q: I am struggling to hydrolyze my 6-methoxynicotinate ester back to the carboxylic acid. What conditions should I try? A: Incomplete hydrolysis can be overcome by adjusting the reaction conditions.

  • Choice of Base: Lithium hydroxide (LiOH) is often effective and is a popular choice for ester hydrolysis.[5] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also commonly used. Use a stoichiometric excess (e.g., 3-6 equivalents) of the base.[5]

  • Solvent System: A mixture of an organic solvent and water is typically required to dissolve the ester. Common systems include THF/water, methanol/water, or ethanol/water.[5]

  • Transesterification Risk: If using an alcohol like methanol or ethanol as a co-solvent, be aware that transesterification can occur, especially if the reaction is slow.[5] If this is observed, switch to a non-alcoholic solvent like THF.

  • Temperature: Many hydrolyses proceed at room temperature, but stubborn esters may require heating or refluxing to drive the reaction to completion.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical conditions for key reactions. Note that optimal conditions may vary based on the specific substrate.

Table 1: Example Conditions for Fischer Esterification of Nicotinic Acids

Parameter Condition 1 Condition 2
Substrate 6-Methylnicotinic Acid 6-Methylnicotinic Acid
Alcohol Methanol (excess) Ethanol (excess)
Catalyst Conc. H₂SO₄ Conc. H₂SO₄
Temperature Reflux Reflux
Time 6 hours 6 hours
Yield ~65-70% ~65-70%

| Reference |[6] |[6] |

Table 2: Troubleshooting Amide Coupling Reactions

Issue Potential Cause Recommended Action
Low Conversion Insufficient activation Increase equivalents of coupling reagent (e.g., EDC.HCl to 1.5 eq).[4]
Low Temperature Increase temperature to 60 °C.[4]

| Side Product Formation | Non-anhydrous solvent | Use anhydrous THF or DCM.[4] |

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, 10-20 mL per gram of acid).

  • Cool the stirred suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acid by adding a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using EDC
  • Dissolve this compound (1 equivalent) in an anhydrous solvent like THF or DCM.

  • Add the amine (1 equivalent) and EDC.HCl (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to 60 °C.[4]

  • Monitor the reaction by TLC or LC-MS for 2-24 hours until completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude amide, which can be further purified if necessary.

Visualizations

G cluster_start cluster_check Step 1: Verify Inputs cluster_analyze Step 2: Analyze Reaction cluster_optimize Step 3: Optimize cluster_end start Low Yield or Incomplete Reaction reagents Check Purity of Starting Materials & Solvents start->reagents stoich Confirm Stoichiometry & Reagent Equivalents conditions Review Reaction Conditions (Temp, Time, Catalyst) stoich->conditions crude Analyze Crude Mixture (NMR, LC-MS) optimize_temp Adjust Temperature or Reaction Time crude->optimize_temp optimize_reagent Change Catalyst/ Reagent Concentration end Improved Yield optimize_reagent->end G cluster_products Desired Products cluster_side_reactions Potential Side Products SM This compound Ester Ester Product (e.g., via Fischer Esterification) SM->Ester Alcohol, H+ Amide Amide Product (e.g., via EDC Coupling) SM->Amide Amine, Coupling Agent Decarboxylation Decarboxylation Product (2-Methoxypyridine) SM->Decarboxylation High Temp. N_Alkylation N-Alkylation Product (Pyridinium Salt) SM->N_Alkylation Alkylating Agent (e.g., MeI)

References

Technical Support Center: 6-Methoxynicotinic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 6-Methoxynicotinic acid using Thin-Layer Chromatography (TLC). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate mobile phase (solvent system) for my this compound reaction?

A1: The ideal mobile phase should provide a good separation between your starting material, product, and any intermediates, with Rf values ideally between 0.2 and 0.8.[1] Since this compound is a polar, weakly acidic compound, you will likely need a relatively polar solvent system.[2]

A good starting point is a binary mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[3] You can adjust the ratio to achieve optimal separation. For acidic compounds that may streak, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[1][3][4]

Q2: My spots are streaking or "tailing" down the plate. What is causing this and how can I fix it?

A2: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[5][6] Try diluting your sample or applying a smaller spot.

  • Compound Acidity: The carboxylic acid group on this compound can interact strongly with the acidic silica gel stationary phase, causing tailing.[7] Adding a few drops of acetic acid to your eluent can suppress this interaction and lead to sharper spots.[1][3]

  • High Polarity: If your compound is very polar, it may streak. Using a more polar solvent system can help it migrate more effectively.

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking from the baseline. Ensure your sample is completely soluble in the spotting solvent.

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: This is a common issue with several potential solutions:

  • UV Inactivity: Your compounds may not be UV-active. While pyridine rings often are, the response can be weak.[8] Always try a chemical stain after checking under the UV lamp.

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[4][5] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[5]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat is used for visualization.[9]

  • Incorrect Staining Method: The stain you used may not react with your compounds. Try a more universal stain like potassium permanganate or phosphomolybdic acid.[9]

Q4: My reactant and product have very similar Rf values. How can I improve the separation?

A4: When the Rf values are too close, it's difficult to monitor the reaction's progress. Here are some strategies:

  • Adjust Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. A small change can sometimes significantly impact separation.

  • Try a Different Solvent System: If adjusting the ratio doesn't work, change one of the solvents. For example, switching from ethyl acetate to acetone or methanol can alter the selectivity.[7][10]

  • Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same origin point.[11] If you see two distinct spots, they are different compounds. If you see a single, elongated spot, they may be the same or very similar.[10]

  • Consider 2D TLC: For complex mixtures or to confirm if a compound is degrading on the silica plate, you can run a 2D TLC.[7][10] Develop the plate in one solvent system, dry it, rotate it 90 degrees, and develop it again in a different solvent system.[7]

Experimental Protocol: Monitoring Reaction Progress

This protocol outlines the standard procedure for using TLC to track the conversion of a starting material to this compound (or its use as a reactant).

1. Preparation of the TLC Chamber and Plate:

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[12] The solvent level must be below the origin line on your TLC plate.[5][13]

  • Line the chamber with a piece of filter paper, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better and more reproducible results.[14] Close the chamber and let it equilibrate for 5-10 minutes.

  • Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom.[12][13] This is your origin line.

  • Mark three small, evenly spaced ticks on the origin line for your samples. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture) at the top of the plate.[11]

2. Spotting the TLC Plate:

  • Prepare dilute solutions of your starting material and the reaction mixture.

  • Using a capillary tube, carefully apply a small spot of the starting material solution to the 'S' tick on the origin line. The spot should be as small as possible (1-2 mm in diameter).[13]

  • Apply a spot of the starting material to the 'C' tick. Let it dry completely. Then, carefully spot the reaction mixture directly on top of the starting material spot. This is the co-spot.[11]

  • Apply a small spot of the reaction mixture to the 'R' tick.

  • Ensure all spots are completely dry before placing the plate in the chamber.

3. Developing the Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[12]

  • Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.[15]

  • When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[1][12]

  • Immediately mark the position of the solvent front with a pencil.[13]

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • View the plate under a UV lamp (254 nm).[9] Circle any visible spots with a pencil.

  • If spots are not visible or are faint, use a chemical stain. Good options for this compound and related compounds include:

    • Potassium Permanganate (KMnO₄) Stain: A good general stain for oxidizable groups. It appears as yellow-brown spots on a pink/purple background.[9]

    • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating.[8][16]

    • Bromocresol Green Stain: Specific for acidic compounds, which will appear as yellow spots on a blue background.[8]

  • After staining (and heating, if required), circle the spots.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[17]

  • Compare the spots in the 'R' lane to the 'S' lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[18][19][20] The co-spot lane helps confirm if the spot in the reaction mixture is indeed the starting material.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Solvent Front The plate was touching the side of the chamber or the filter paper.[5]Reposition the plate in the center of the chamber, ensuring it does not touch the sides or the paper lining.
The bottom of the plate is not level.Ensure the plate is placed flat on the bottom of the chamber.
Spots are not visible Sample concentration is too low.[4][5]Concentrate the sample or apply it multiple times in the same spot (multi-spotting), drying between applications.[5]
Compound is not UV-active.[4]Use a chemical visualizing agent (stain) like potassium permanganate or p-anisaldehyde.[9]
Solvent level in the chamber was above the origin line.[5]Prepare a new plate, ensuring the origin line is drawn higher than the solvent level in the chamber.
Spots are streaking Sample is overloaded (too concentrated).[4][5][6]Dilute the sample solution before spotting.
The compound is acidic (e.g., this compound).[7]Add 0.5-2% acetic or formic acid to the mobile phase to suppress ionization.[1][4]
The solvent system is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Rf values are too high (>0.8) The mobile phase is too polar.[4]Decrease the proportion of the polar solvent or choose a less polar solvent.[4]
Rf values are too low (<0.2) The mobile phase is not polar enough.[4]Increase the proportion of the polar solvent or choose a more polar solvent.[4]
Unexpected spots appear Contamination from handling or from a dirty spotter.[5]Handle the TLC plate only by the edges. Use a clean capillary spotter for each sample.
The compound is unstable on silica gel and is decomposing.[10]Perform a 2D TLC to check for stability.[10] If decomposition occurs, consider using alumina plates or adding a base like triethylamine to the eluent if the compound is acid-sensitive.[4]

Visual Workflow for TLC Monitoring

TLC_Workflow prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spot_samples 3. Spot Samples (Start, Co-spot, Reaction) prep_plate->spot_samples develop_plate 4. Develop Plate in Chamber spot_samples->develop_plate mark_front 5. Remove & Mark Solvent Front develop_plate->mark_front visualize 6. Visualize Spots (UV Light & Stain) mark_front->visualize analyze 7. Analyze Results (Calculate Rf, Compare Spots) visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction & Re-sample decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->spot_samples After time interval

Caption: Workflow for monitoring reaction progress using TLC.

References

Common impurities in 6-Methoxynicotinic acid and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of 6-Methoxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: The presence of impurities is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl 6-methoxynicotinate: If the hydrolysis of the methyl ester is incomplete.

    • 6-Chloronicotinic acid: A common precursor in several synthetic pathways.

    • 2-Hydroxy-5-pyridinecarboxylic acid: If the methylation of the hydroxyl group is not complete.

  • Reaction Byproducts:

    • Dinicotinic acid (Pyridine-2,5-dicarboxylic acid): Can form due to over-oxidation of precursors like 5-ethyl-2-methylpyridine in related syntheses.[1]

    • N-methylated pyridinium species: While less common under acidic Fischer esterification conditions, N-methylation can occur with the use of strong methylating agents.[1]

Q2: How can I detect the presence of these impurities in my sample?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for detecting impurities.

  • TLC offers a rapid and qualitative assessment of purity.

  • HPLC provides a more quantitative analysis, allowing for the accurate determination of purity and the levels of specific impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid product. The choice of solvent is crucial for successful purification.

  • Acid-Base Extraction: This method is particularly useful for separating the acidic this compound from neutral or basic impurities.

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography can be employed.

Troubleshooting Guides

Issue 1: My final product contains unreacted starting material.

Troubleshooting Workflow for Starting Material Contamination

start Impurity Detected: Unreacted Starting Material check_reaction Was the reaction monitored to completion (e.g., by TLC/HPLC)? start->check_reaction incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature - Add more reagent check_reaction->incomplete_reaction No workup_issue Potential Issue During Workup: - Inefficient extraction - Premature precipitation check_reaction->workup_issue Yes purification_step Implement Purification Step incomplete_reaction->purification_step workup_issue->purification_step recrystallization Recrystallization purification_step->recrystallization acid_base Acid-Base Extraction purification_step->acid_base column_chroma Column Chromatography purification_step->column_chroma pure_product Pure this compound recrystallization->pure_product acid_base->pure_product column_chroma->pure_product

Caption: Troubleshooting logic for handling unreacted starting material.

Issue 2: Unexpected peaks are observed in the HPLC/GC analysis.

Troubleshooting Workflow for Unexpected Peaks

start Unexpected Peaks in HPLC/GC Analysis identify_source Identify Potential Source of Impurity start->identify_source side_reaction Side Reaction Byproduct: - Optimize reaction conditions (temperature, stoichiometry) identify_source->side_reaction Byproduct starting_material_impurity Impurity in Starting Material: - Analyze purity of starting materials - Purify starting materials if necessary identify_source->starting_material_impurity Pre-existing degradation Product Degradation: - Check stability under workup and storage conditions identify_source->degradation Degradant purification_method Select Appropriate Purification Method side_reaction->purification_method starting_material_impurity->purification_method degradation->purification_method column_chroma Column Chromatography (for complex mixtures) purification_method->column_chroma recrystallization Recrystallization (if impurity has different solubility) purification_method->recrystallization pure_product Pure this compound column_chroma->pure_product recrystallization->pure_product

Caption: Troubleshooting workflow for identifying and removing unexpected impurities.

Data Presentation

Table 1: Common Impurities and their Potential Origins

Impurity NameChemical StructureCAS NumberPotential Origin
Methyl 6-methoxynicotinate5470-70-2Incomplete hydrolysis of the methyl ester.
6-Chloronicotinic acid5326-23-8Unreacted starting material.[2]
2-Hydroxy-5-pyridinecarboxylic acid (6-Hydroxynicotinic acid)5006-66-6Incomplete methylation of the hydroxyl group.
Dinicotinic acid (Pyridine-2,5-dicarboxylic acid)100-26-5Over-oxidation of precursors in related syntheses.[1]

Experimental Protocols

Analytical Methods

1. Thin-Layer Chromatography (TLC) for Purity Assessment

  • Objective: To quickly assess the purity of this compound and monitor the progress of purification.

  • Stationary Phase: Silica gel plates (e.g., SiliaPlate).

  • Mobile Phase: A common starting solvent system is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). For acidic compounds like this compound, adding a small amount of acetic acid (0.1-2.0%) to the mobile phase can improve the spot shape.[3]

  • Procedure:

    • Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solutions on the baseline of a TLC plate.

    • Develop the plate in a sealed chamber containing the mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The presence of multiple spots in the crude sample lane indicates impurities. A single spot in the purified sample lane suggests high purity.

2. High-Performance Liquid Chromatography (HPLC) for Purity Quantification

  • Objective: To accurately determine the purity of this compound and quantify impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for the analysis of pyridine carboxylic acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) is typically effective.[4]

  • Procedure:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

  • Calculation: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Purification Methods

1. Recrystallization of this compound

  • Objective: To purify crude this compound by removing small amounts of impurities.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water or aqueous acetic acid can be effective solvents for the recrystallization of related nicotinic acid derivatives.[5]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration to remove them.[6]

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.[7]

    • Further cool the solution in an ice bath to maximize crystal yield.[7]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

2. Acid-Base Extraction for Removal of Neutral or Basic Impurities

  • Objective: To separate the acidic this compound from non-acidic impurities.

  • Procedure:

    • Dissolve the crude sample in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic this compound will move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 1 to precipitate the purified this compound.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

References

Preventing hydrolysis of 6-Methoxynicotinic acid esters during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 6-methoxynicotinic acid esters during experimental workup.

Troubleshooting Guide: Preventing Ester Hydrolysis During Workup

This guide addresses common issues encountered during the workup of reaction mixtures containing this compound esters, with a focus on preventing their hydrolysis back to the parent carboxylic acid.

Problem: Low yield of the ester product with the presence of this compound in the crude mixture, confirmed by TLC or NMR.

This often indicates that the ester is hydrolyzing during the aqueous workup steps. The following sections provide potential causes and solutions to minimize this unwanted side reaction.

Issue 1: Inappropriate pH During Aqueous Wash

Esters are susceptible to hydrolysis under both acidic and basic conditions. The stability of nicotinic acid esters is pH-dependent, with both acid and base-catalyzed loss observed in aqueous buffers.[1]

Solutions:

  • Neutralization with a Mild Base: After an acid-catalyzed esterification, it is crucial to neutralize the acid catalyst. Instead of strong bases like sodium hydroxide, which can rapidly hydrolyze the ester (saponification), use a milder base.[2][3] A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended to carefully adjust the pH to approximately 7.[4]

  • Avoid Strong Acids: If the reaction was base-catalyzed, neutralize with a dilute acid (e.g., 1N HCl) at low temperatures. Avoid using excess strong acid.

  • Optimal pH Range: For esters in general, the most stable pH range is slightly acidic, between 4 and 6.[5] If possible, maintain the pH of your aqueous washes within this range.

Issue 2: Elevated Temperatures During Workup

Higher temperatures significantly accelerate the rate of hydrolysis.[5]

Solutions:

  • Work at Low Temperatures: Perform all aqueous extraction and washing steps using an ice bath to keep the solutions cold.[2]

  • Room Temperature Evaporation: When removing solvents under reduced pressure, avoid excessive heating of the flask.

Issue 3: Prolonged Exposure to Aqueous Conditions

The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.

Solutions:

  • Minimize Contact Time: Perform the aqueous washes as quickly and efficiently as possible.

  • Use of Brine: After the bicarbonate wash, a wash with cold, saturated aqueous sodium chloride (brine) can help to remove dissolved water from the organic layer and decrease the solubility of the organic product in the aqueous phase.[2]

Issue 4: Incomplete Removal of Water

The presence of water in the organic phase can lead to hydrolysis, especially if acidic or basic residues are still present.

Solutions:

  • Thorough Drying: Use a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water from the organic extract before solvent evaporation.[2][4] Add the drying agent until it no longer clumps together.

The following table summarizes the key parameters to control during the workup to minimize hydrolysis:

ParameterCondition to AvoidRecommended ConditionRationale
pH Strongly acidic (pH < 3) or strongly basic (pH > 10)Neutral to slightly acidic (pH 4-7)Minimizes both acid and base-catalyzed hydrolysis.[1][5]
Neutralizing Agent Strong bases (e.g., NaOH, KOH)Cold, saturated NaHCO₃ or Na₂CO₃ solutionMilder bases are less likely to promote rapid saponification.[2][4]
Temperature Elevated temperatures0-25 °C (ice bath for aqueous steps)Reduces the rate of the hydrolysis reaction.[5]
Aqueous Contact Time ProlongedAs short as possibleMinimizes the opportunity for the hydrolysis reaction to occur.
Drying Incomplete removal of waterThorough drying with an anhydrous agent (e.g., Na₂SO₄)Removes a key reactant required for hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ester hydrolysis during workup?

A1: The primary causes are the presence of water combined with either acidic or basic conditions, and elevated temperatures.[5] These conditions can catalyze the breakdown of the ester back to this compound and the corresponding alcohol.

Q2: Which step in a typical workup is most likely to cause hydrolysis?

A2: The neutralization step, where an aqueous basic solution (like sodium bicarbonate) is used to quench the acid catalyst from an esterification reaction, poses a high risk.[2] While necessary, this step introduces both water and a basic environment, which can lead to saponification, an often irreversible hydrolysis.[3]

Q3: How can I tell if my this compound ester has hydrolyzed during workup?

A3: A lower than expected yield of the purified ester is a primary indicator. Analytically, you can spot the presence of the more polar this compound starting material on a TLC plate. You can also identify the characteristic peaks of the carboxylic acid in an NMR spectrum of your crude product.[2]

Q4: Are there any alternatives to a standard aqueous workup to avoid hydrolysis?

A4: Yes, for particularly sensitive esters, non-aqueous workups can be employed. This might involve neutralizing the acid catalyst with a solid base and then filtering, followed by evaporation of the solvent. Additionally, specialized reagents like trimethyltin hydroxide can be used for mild ester hydrolysis if the carboxylic acid is the desired product, implying that avoiding such reagents during workup is beneficial for preserving the ester.

Q5: My reaction solvent is DMF. How can I remove it without causing hydrolysis?

A5: To remove DMF, you can dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate and then wash with water or brine. The DMF will partition into the aqueous layer. To minimize hydrolysis, it is recommended to use cold water or brine for these washes.

Experimental Protocols

Standard Workup Protocol for Fischer Esterification of this compound

This protocol is adapted from a standard procedure for the synthesis of a related compound, methyl 6-methylnicotinate, and is designed to minimize hydrolysis.[4]

Materials:

  • Crude reaction mixture from esterification (containing this compound ester, alcohol solvent, and acid catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution, ice-cold

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium chloride (brine) solution, ice-cold

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature, and then place the flask in an ice bath.

  • Solvent Removal: Remove the excess alcohol solvent under reduced pressure, being careful not to heat the mixture.

  • Neutralization: To the cooled residue, slowly add ice-cold saturated NaHCO₃ solution with stirring. Continue adding the solution portion-wise until the evolution of CO₂ gas ceases. Check the pH of the aqueous layer with pH paper to ensure it is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash once with ice-cold brine. This will help to remove any remaining water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and add more drying agent until it no longer clumps.

  • Final Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound ester. Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Minimizing Ester Hydrolysis During Workup start Completed Reaction Mixture (Ester, Catalyst, Solvent) cool Cool to 0°C (Ice Bath) start->cool remove_solvent Solvent Removal (Reduced Pressure, No Heat) cool->remove_solvent neutralize Neutralization (Cold Sat. NaHCO₃, pH ~7) remove_solvent->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract wash_brine Wash with Cold Brine extract->wash_brine dry Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry filter_concentrate Filter and Concentrate (Reduced Pressure) dry->filter_concentrate product Crude Ester Product filter_concentrate->product

Caption: A typical experimental workflow designed to minimize hydrolysis.

Troubleshooting_Logic Troubleshooting Hydrolysis of this compound Esters start Low Ester Yield & Carboxylic Acid Present? check_ph Was workup pH strongly acidic/basic? start->check_ph Yes no_hydrolysis Hydrolysis is unlikely the main issue. Consider reaction conditions. start->no_hydrolysis No check_temp Was workup performed at elevated temperature? check_ph->check_temp No solution_ph Solution: Use mild base (NaHCO₃) and maintain pH 4-7. check_ph->solution_ph Yes check_time Was aqueous contact time prolonged? check_temp->check_time No solution_temp Solution: Use an ice bath for all aqueous steps. check_temp->solution_temp Yes check_drying Was the organic layer thoroughly dried? check_time->check_drying No solution_time Solution: Minimize time of aqueous washes. check_time->solution_time Yes solution_drying Solution: Use sufficient anhydrous drying agent. check_drying->solution_drying Yes check_drying->no_hydrolysis No

Caption: A troubleshooting decision tree for diagnosing ester hydrolysis.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 6-Methoxynicotinic acid. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary industrial routes for synthesizing this compound are:

  • Saponification of Methyl 6-methoxynicotinate: This is a widely used method involving the hydrolysis of the methyl ester with a base, typically sodium hydroxide.[1][2]

  • Nucleophilic Substitution of 6-Chloronicotinic acid: This route involves the reaction of 6-chloronicotinic acid with a methoxide source, such as sodium methoxide.

Q2: What are the main scalability challenges when moving from lab-scale to industrial production?

A2: Key scalability challenges include:

  • Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in the lab can become difficult to control in large reactors, potentially leading to side reactions or safety hazards.

  • Mixing Efficiency: Achieving homogeneous mixing in large volumes is critical for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration.

  • Reagent Addition Rates: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled to manage heat generation.

  • Work-up and Product Isolation: Procedures like extractions and filtrations can be more complex and time-consuming at a larger scale, potentially impacting yield and purity.

  • Safety and Environmental Concerns: Handling large quantities of flammable solvents, corrosive acids, and bases requires stringent safety protocols and waste management plans.

Q3: How can I monitor the progress of the saponification reaction?

A3: The progress of the reaction can be effectively monitored using chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the consumption of the starting material (methyl 6-methoxynicotinate) and the formation of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of purity and the presence of any side products.

Troubleshooting Guides

Synthesis Route 1: Saponification of Methyl 6-methoxynicotinate
Issue Potential Cause Recommended Solution
Low Yield Incomplete hydrolysis (saponification is an equilibrium reaction).- Increase the molar excess of the base (e.g., NaOH). - Increase the reaction temperature.[3] - Extend the reaction time. Monitor reaction progress by TLC or HPLC.
Product loss during work-up.- Ensure the pH is correctly adjusted to precipitate the product fully. - Perform multiple extractions with an appropriate organic solvent. - Minimize transfer losses by using appropriately sized equipment.
Product Contamination Unreacted starting material (methyl 6-methoxynicotinate).- Ensure the reaction has gone to completion by monitoring with TLC/HPLC before work-up. - Optimize reaction conditions (temperature, time, base concentration) to drive the reaction to completion.
Formation of byproducts.- Control the reaction temperature to minimize side reactions. - Use high-purity starting materials and solvents.
Emulsion Formation during Extraction Vigorous shaking or agitation during liquid-liquid extraction.- Use gentle, swirling motions for mixing instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Synthesis Route 2: From 6-Chloronicotinic Acid
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction with sodium methoxide.- Ensure the sodium methoxide is fresh and anhydrous. - Use a sufficient molar excess of sodium methoxide. - Optimize the reaction temperature and time.
Side reactions, such as ether cleavage.- Maintain careful control over the reaction temperature. - Use a suitable solvent and ensure anhydrous conditions.
Product Contamination Presence of unreacted 6-chloronicotinic acid.- Monitor the reaction to completion using TLC or HPLC. - Adjust the stoichiometry of the reagents to favor complete conversion.
Formation of isomeric byproducts.- Optimize reaction conditions to favor the desired substitution pattern. - Purify the crude product using techniques like recrystallization or column chromatography.

Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on the Saponification of Methyl 6-methoxynicotinate

Parameter Condition A Condition B Condition C Expected Outcome
Temperature (°C) 507090Higher temperatures generally increase the reaction rate, but may also lead to byproduct formation.[3]
NaOH Concentration (M) 124Higher concentrations can increase the rate of hydrolysis but may require more careful pH adjustment during work-up.
Reaction Time (h) 246Longer reaction times can lead to higher conversion, but should be optimized to avoid degradation.
Yield (%) ~85~92~95Yield generally improves with optimized parameters.[1]
Purity (%) >98>98>97Purity may decrease at very high temperatures due to side reactions.

Note: The data presented are typical ranges and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Saponification

Materials:

  • Methyl 6-methoxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide (1.5 equivalents) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Reagent Addition: To the stirred solution, add methyl 6-methoxynicotinate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 70°C and maintain for 90 minutes, or until reaction completion is confirmed by TLC or HPLC.[1]

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with 1N sodium hydroxide solution.

  • Extraction (to remove impurities): Extract the diluted solution with ethyl acetate. Isolate the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH reaches approximately 1-2. A white solid should precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. A typical yield is around 92%.[1]

Protocol 2: Scale-Up Synthesis of this compound from 6-Chloronicotinic Acid

Materials:

  • 6-Chloronicotinic acid

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried reactor equipped with a mechanical stirrer, thermometer, and condenser under an inert atmosphere (e.g., nitrogen), suspend 6-chloronicotinic acid (1.0 equivalent) in anhydrous methanol.

  • Reagent Addition: Carefully add sodium methoxide (e.g., 2.2 equivalents) portion-wise to the suspension, maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer and acidify with hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

experimental_workflow_saponification cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve NaOH in Methanol/Water add_ester Add Methyl 6-methoxynicotinate start->add_ester heat Heat to 70°C (90 min) add_ester->heat cool_dilute Cool and Dilute with NaOH(aq) heat->cool_dilute Reaction Complete extract Extract with Ethyl Acetate cool_dilute->extract acidify Acidify with HCl to pH 1-2 extract->acidify filtrate Filter and Wash with Water acidify->filtrate dry Dry under Vacuum filtrate->dry product This compound dry->product

Caption: Workflow for the Saponification of Methyl 6-methoxynicotinate.

troubleshooting_logic_low_yield start Low Yield of This compound check_completion Is the reaction complete? start->check_completion check_workup Are there losses during work-up? start->check_workup incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No workup_loss Product Loss check_workup->workup_loss Yes solution1 Increase base conc. Increase temp. Extend reaction time incomplete_reaction->solution1 solution2 Optimize pH for precipitation Perform multiple extractions Minimize transfers workup_loss->solution2

Caption: Troubleshooting Logic for Low Yield.

References

Addressing incomplete conversion in 6-Methoxynicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxynicotinic acid. The following information is designed to help address common challenges, particularly incomplete conversions in esterification and amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete esterification of this compound?

A1: Incomplete Fischer esterification is often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1] Key factors contributing to incomplete conversion include:

  • Insufficient catalyst: An inadequate amount of acid catalyst can result in a slow or incomplete reaction.[2]

  • Suboptimal reaction time and temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a temperature high enough to reach completion.[1][3]

  • Presence of water: Any water in the reaction mixture, either from reagents or glassware, will hinder the forward reaction.[1]

  • Hydrolysis during workup: The ester product can be hydrolyzed back to the carboxylic acid if the workup conditions are too acidic or basic, especially at elevated temperatures.[2]

Q2: I'm observing a low yield in my amide coupling reaction with this compound. What are the likely causes?

A2: Low yields in amide coupling reactions can stem from several issues:

  • Inefficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the this compound for nucleophilic attack by the amine.

  • Decomposition of coupling agents: Some coupling reagents are sensitive to moisture and can decompose, reducing their effectiveness.

  • Steric hindrance: If either the this compound or the amine partner is sterically hindered, the reaction rate can be significantly reduced.

  • Side reactions: The formation of byproducts, such as the N-acylation of the pyridine ring, can consume starting materials and lower the desired product yield.

  • Poor solubility of reagents: If the reagents are not fully dissolved in the reaction solvent, the reaction kinetics can be negatively impacted.

Q3: What are some common side reactions to be aware of when working with this compound?

A3: Two primary side reactions to consider are:

  • Decarboxylation: At elevated temperatures, particularly under strong acidic conditions, this compound can undergo decarboxylation to form 2-methoxypyridine.[3] Optimizing reaction time and temperature is crucial to minimize this.[3]

  • N-methylation of the pyridine ring: When using strong methylating agents like dimethyl sulfate for esterification, there is a risk of N-methylation of the pyridine nitrogen if the reaction conditions are not carefully controlled.[3]

Q4: How can I monitor the progress of my this compound reaction to determine completion?

A4: Several analytical techniques are effective for monitoring reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively track the consumption of starting materials and the formation of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis, allowing for the accurate determination of reactant conversion and product purity.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the appearance of product signals and the disappearance of reactant signals.

Troubleshooting Guides

Issue 1: Incomplete Esterification (Fischer Esterification)
Symptom Possible Cause Troubleshooting Steps
Low product yield, starting material remains Reaction has not reached completion.- Increase the reaction time and continue to monitor by TLC.[3]- Ensure an excess of the alcohol is used to drive the equilibrium towards the product.[3]- Verify the activity and quantity of the acid catalyst.[3]
Hydrolysis of the ester during workup.- During neutralization, maintain a low temperature (e.g., use an ice bath) and carefully adjust the pH to ~7.[2]
Formation of 2-methoxypyridine byproduct Decarboxylation of this compound.- Reduce the reaction temperature and/or shorten the reaction time.[3]
Presence of a diester impurity Contamination of starting material with a dicarboxylic acid.- Purify the starting this compound by recrystallization before the esterification reaction.[3]
Issue 2: Incomplete Amide Coupling
Symptom Possible Cause Troubleshooting Steps
Low product yield, unreacted starting materials Inefficient activation of the carboxylic acid.- Switch to a more powerful coupling reagent such as HATU.[5][6]- Ensure all reagents and solvents are anhydrous.
Low nucleophilicity of the amine.- Consider using a stronger, non-nucleophilic base like DIPEA or triethylamine to deprotonate the amine and increase its reactivity.
Multiple spots on TLC, low yield of desired product Formation of side products.- Optimize the order of reagent addition. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve results.[7]
Poor solubility of reagents.- Choose a solvent in which all reactants are fully soluble. DMF is a common choice for amide coupling reactions.[8]

Quantitative Data Summary

The following tables provide a summary of reported yields for different reaction conditions.

Table 1: Comparison of Catalysts for Methyl 6-methylnicotinate Synthesis [8]

Catalyst/ReagentStarting MaterialReaction ConditionsYield (%)Selectivity (%)
Sulfuric Acid (H₂SO₄)6-Methylnicotinic acidReflux in methanol for 17 hours75High
Gaseous Hydrogen Chloride (HCl)6-Methylnicotinic acidReflux in methanol saturated with HCl for 1 hourNot explicitly statedHigh
Thionyl Chloride (SOCl₂)6-Methylnicotinic acidReflux with methanol at ~95°C for several hoursNot explicitly statedHigh
Ammonium Vanadate / H₂SO₄ / HNO₃2-Methyl-5-ethylpyridineOxidation at 155-165°C, followed by esterification~7078.9
EDCI / DMAP4-hydroxy-6-methylnicotinic acidReflux in DCM/Methanol mixture88High

Table 2: Synthesis of 6-Methoxynicotinamide from Methyl 6-Methoxynicotinate [4]

ReagentSolventReaction ConditionsYield (%)Purity (HPLC)
Methanolic ammoniaMethanol70°C, 16 hours8299.71%

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid using Sulfuric Acid[2][3]

Materials:

  • 6-Methylnicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL).

  • With stirring, slowly add concentrated sulfuric acid (40 mL).

  • Heat the mixture to reflux and maintain for 17 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: HATU-Mediated Amide Coupling of a Substituted Nicotinic Acid

This protocol is adapted from a procedure for a similar substituted nicotinic acid and is suitable for coupling with primary or secondary amines.[2]

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • To a reaction vessel, add this compound (1 equivalent) and HATU (1.2 equivalents).

  • Add a solution of the amine (1.1 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature.

  • Slowly add DIPEA (2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with 10% aqueous citric acid, followed by 1 M aqueous NaOH.

  • Dry the organic phase over magnesium sulfate and evaporate to dryness to yield the final product.

Visualizations

G Troubleshooting Workflow for Incomplete Esterification start Incomplete Esterification Observed check_conditions Review Reaction Conditions: - Time - Temperature - Catalyst amount start->check_conditions check_reagents Assess Reagent Quality: - Purity of this compound - Anhydrous alcohol and solvent - Catalyst activity start->check_reagents check_workup Evaluate Workup Procedure: - Neutralization pH and temperature - Extraction efficiency start->check_workup side_reactions Investigate Side Reactions: - Decarboxylation - Hydrolysis start->side_reactions solution_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Increase catalyst loading check_conditions->solution_conditions solution_reagents Improve Reagent Quality: - Recrystallize starting material - Use freshly dried solvents - Use fresh catalyst check_reagents->solution_reagents solution_workup Refine Workup: - Control pH carefully (~7) - Perform neutralization at low temp - Increase number of extractions check_workup->solution_workup solution_side_reactions Minimize Side Reactions: - Lower reaction temperature - Reduce reaction time side_reactions->solution_side_reactions

Caption: Troubleshooting logic for incomplete esterification.

G General Workflow for Amide Coupling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification acid This compound activation Activate Carboxylic Acid acid->activation amine Amine coupling Nucleophilic Attack by Amine amine->coupling coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activation base Base (e.g., DIPEA) base->activation activation->coupling quench Quench Reaction coupling->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography / Recrystallization extract->purify product Pure Amide Product purify->product

Caption: Amide coupling experimental workflow.

References

Validation & Comparative

A Comparative Guide to 6-Methoxynicotinic Acid and 6-Hydroxynicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and medicinal chemistry, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. Among the myriad of available building blocks, pyridine derivatives stand out for their prevalence in bioactive molecules. This guide provides an in-depth, objective comparison of two closely related nicotinic acid derivatives: 6-methoxynicotinic acid and 6-hydroxynicotinic acid. We will delve into their synthetic applications, supported by experimental data, to empower researchers in making informed decisions for their drug discovery and development endeavors.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their reactivity and handling characteristics.

PropertyThis compound6-Hydroxynicotinic Acid
Molecular Formula C₇H₇NO₃C₆H₅NO₃
Molecular Weight 153.14 g/mol [1]139.11 g/mol [2]
Appearance White to pale yellow crystalline solid[3]Bright yellow microcrystalline solid[4]
Melting Point 171.5-172.5 °C299–300 °C (decomposes)[4]
Solubility Soluble in water, methanol, and etherInsoluble in water, alcohol, and ether

The methoxy group in this compound imparts a different solubility profile compared to the hydroxy group in 6-hydroxynicotinic acid, which can be a key consideration in the choice of reaction solvents and conditions.

Synthesis of the Starting Materials

The accessibility of these precursors is a crucial factor in their practical application. Various synthetic routes with differing yields and conditions have been reported.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Starting MaterialReagentsReaction ConditionsYield
Methyl 6-methoxynicotinateSodium hydroxide, Methanol, Water70 °C, 90 minutes92%[5]
Synthesis of 6-Hydroxynicotinic Acid

Both chemical and biotechnological methods are available for the synthesis of 6-hydroxynicotinic acid.

Chemical Synthesis:

Starting MaterialReagentsReaction ConditionsYield
Methyl coumalate14% Ammonium hydroxide, 17% Sodium hydroxideBoiling, 5 minutes72-91%[4]

Biotechnological Synthesis: A greener alternative involves the enzymatic hydroxylation of nicotinic acid.

Starting MaterialBiocatalystReaction ConditionsYield
Sodium nicotinateAchromobacter xylosoxydans DSM 2783 cells30 °C, 7 hours, pH 6.593.7%[4]

Comparative Performance in the Synthesis of Bioactive Molecules

The true measure of a synthetic precursor lies in its performance in multi-step syntheses of valuable target molecules. Here, we compare their potential utility in the synthesis of Tazarotene, a topical retinoid, and Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a class of drugs with broad therapeutic potential.

Case Study: Synthesis of Tazarotene

Tazarotene is synthesized from ethyl 6-chloronicotinate. Both 6-hydroxy- and this compound can serve as precursors to this key intermediate.

Logical Synthesis Workflow:

cluster_0 From 6-Hydroxynicotinic Acid cluster_1 From this compound 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 6-Chloronicotinic Acid 6-Chloronicotinic Acid 6-Hydroxynicotinic Acid->6-Chloronicotinic Acid Chlorination (e.g., SOCl₂) Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate 6-Chloronicotinic Acid->Ethyl 6-chloronicotinate Esterification (Ethanol, H⁺) Tazarotene Tazarotene Ethyl 6-chloronicotinate->Tazarotene Sonogashira Coupling This compound This compound Intermediate A Intermediate A This compound->Intermediate A Demethylation/Chlorination Ethyl 6-chloronicotinate_2 Ethyl 6-chloronicotinate Intermediate A->Ethyl 6-chloronicotinate_2 Ethyl 6-chloronicotinate_2->Tazarotene

Caption: Potential synthetic routes to Tazarotene.

While a direct synthesis of Tazarotene from this compound is not prominently reported, its conversion to the necessary chloro-intermediate is chemically feasible. The key difference lies in the initial functional group transformation. The hydroxyl group of 6-hydroxynicotinic acid can be directly converted to a chloro group, a well-established transformation. In contrast, the methoxy group of this compound would require either demethylation followed by chlorination or a direct displacement, which can be more challenging.

Experimental Protocol: Synthesis of Ethyl 6-chloronicotinate from 6-Hydroxynicotinic Acid (Hypothetical protocol based on standard transformations)

  • Chlorination: 6-Hydroxynicotinic acid (1 eq.) is refluxed with thionyl chloride (excess) until the reaction is complete (monitored by TLC). The excess thionyl chloride is removed under reduced pressure to yield crude 6-chloronicotinic acid.

  • Esterification: The crude 6-chloronicotinic acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, ethyl 6-chloronicotinate, is extracted with an organic solvent, dried, and purified by chromatography.

Case Study: Synthesis of GSK-3 Inhibitors

This compound is a reported precursor for the synthesis of potent and selective GSK-3 inhibitors. The methoxy group is often retained in the final molecule or used as a handle for further functionalization.

Logical Synthesis Workflow:

This compound This compound Activated Acid Activated Acid Derivative (e.g., Acid Chloride) This compound->Activated Acid Activation (e.g., SOCl₂) Amide Intermediate Amide Intermediate Activated Acid->Amide Intermediate Amide Coupling with Amine GSK-3 Inhibitor GSK-3 Inhibitor Amide Intermediate->GSK-3 Inhibitor Further Transformations

Caption: General workflow for GSK-3 inhibitor synthesis.

In this context, this compound offers a direct advantage as the methoxy group is a desired feature in the target molecule. Starting with 6-hydroxynicotinic acid would necessitate an additional methylation step, adding to the synthetic complexity and potentially lowering the overall yield.

Involvement in Signaling Pathways

Understanding the biological context of these molecules and their derivatives is paramount in drug development.

6-Hydroxynicotinic Acid and the Auxin Signaling Pathway

Recent research has shown that 6-hydroxynicotinic acid can disrupt the auxin signaling pathway in plants, inhibiting prehaustorium formation in parasitic weeds.[6] This finding opens avenues for its potential use in agriculture.

Auxin Signaling Pathway Disruption by 6-Hydroxynicotinic Acid:

cluster_0 Normal Auxin Signaling cluster_1 Disruption by 6-Hydroxynicotinic Acid Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription of Growth_Development Growth and Development Auxin_Responsive_Genes->Growth_Development 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid TIR1_AFB_2 TIR1/AFB Receptor 6-Hydroxynicotinic Acid->TIR1_AFB_2 interferes with

Caption: Disruption of the auxin signaling pathway.

This compound Derivatives and the GSK-3 Signaling Pathway

Derivatives of this compound act as inhibitors of GSK-3, a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.[4][6][7]

GSK-3 Signaling Pathway and Inhibition:

Caption: GSK-3's role in the Wnt signaling pathway.

Conclusion and Recommendations

Both this compound and 6-hydroxynicotinic acid are valuable building blocks in organic synthesis. The choice between them is highly dependent on the specific synthetic target and strategy.

  • 6-Hydroxynicotinic acid is a versatile precursor, particularly when a chloro-substituent is desired at the 6-position. Its synthesis from readily available materials and through green, biotechnological routes makes it an attractive option. Its recently discovered biological activity in disrupting the auxin signaling pathway also presents new opportunities for its application.

  • This compound is advantageous when the methoxy group is a required feature in the final product, as seen in the synthesis of certain GSK-3 inhibitors. This avoids an additional methylation step that would be necessary if starting from 6-hydroxynicotinic acid, thereby streamlining the synthetic process.

For drug development professionals, a careful analysis of the target molecule's structure and the overall synthetic plan is crucial. If the synthetic route requires a nucleophilic substitution at the 6-position, 6-hydroxynicotinic acid, after conversion to a better leaving group like a chloro or tosyl group, is often the more direct choice. However, if the methoxy group can be carried through the synthesis or is a key pharmacophoric element, this compound is the superior starting material. Future research focusing on direct comparative studies of these two molecules in the synthesis of a common, complex target would provide invaluable data for the scientific community.

References

Comparative Reactivity of 6-Methoxynicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the electronic effects and reaction outcomes of substituted nicotinic acids in key organic transformations, providing researchers, scientists, and drug development professionals with comparative data to guide synthesis and discovery.

This guide provides an objective comparison of the chemical reactivity of 6-methoxynicotinic acid with other substituted nicotinic acid derivatives. The reactivity of these compounds is of significant interest in medicinal chemistry and materials science, as the pyridine-3-carboxylic acid scaffold is a common motif in biologically active molecules and functional materials. The electronic nature of substituents on the pyridine ring plays a crucial role in modulating the reactivity of both the carboxylic acid group and the aromatic ring itself.

Understanding Substituent Effects on Reactivity

The reactivity of a substituted nicotinic acid is primarily governed by the electronic properties of the substituent. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups influence the electron density of the aromatic ring and the acidity of the carboxylic acid through a combination of inductive and resonance effects.

The 6-methoxy group in this compound is an interesting case, as it exhibits both an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. The overall electronic effect of a substituent can be quantified using Hammett constants (σ). While specific Hammett constants for all positions on the pyridine ring are not always readily available, general principles of physical organic chemistry can be applied to predict reactivity trends.

Substituent_Effects subst Substituent on Nicotinic Acid edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3, -NH2) subst->edg Increases electron density on the ring ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2, -CN) subst->ewg Decreases electron density on the ring reactivity Reactivity edg->reactivity Generally increases reactivity in Electrophilic Aromatic Substitution Decreases acidity of carboxylic acid ewg->reactivity Generally increases reactivity in Nucleophilic Aromatic Substitution Increases acidity of carboxylic acid

Comparative Analysis of Reactivity in Key Reactions

To provide a quantitative comparison, this guide focuses on three common and important reaction types: Acidity (pKa), Nucleophilic Acyl Substitution (specifically Esterification), and Palladium-Catalyzed Cross-Coupling (specifically Suzuki-Miyaura Coupling).

Acidity (pKa)

The acidity of the carboxylic acid group is a direct measure of the electronic effect of the substituent on the pyridine ring. Electron-withdrawing groups stabilize the carboxylate anion, resulting in a lower pKa (stronger acid), while electron-donating groups destabilize the anion, leading to a higher pKa (weaker acid).

Nicotinic Acid DerivativeSubstituent at C6pKa (Predicted/Experimental)Reference
Nicotinic Acid-H4.85[1]
This compound -OCH₃ 3.74 (Predicted)
6-Chloronicotinic Acid-ClNot available
6-Methylnicotinic Acid-CH₃Not available
6-Aminonicotinic Acid-NH₂Not available

The predicted lower pKa of this compound compared to nicotinic acid suggests that the inductive electron-withdrawing effect of the methoxy group at the 6-position has a significant impact on the acidity of the carboxylic acid at the 3-position.

Nucleophilic Acyl Substitution: Esterification

The rate of esterification of a carboxylic acid is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the pyridine ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

While direct kinetic data for the esterification of a series of 6-substituted nicotinic acids is scarce, we can infer relative reactivity based on the electronic effects of the substituents.

Nicotinic Acid DerivativeSubstituent at C6Expected Relative Reactivity in Esterification
6-Chloronicotinic Acid-Cl (EWG)Highest
This compound -OCH₃ (Net EDG) Moderate to Low
6-Methylnicotinic Acid-CH₃ (EDG)Lowest

This trend is based on the principle that stronger electron-withdrawing groups will enhance the electrophilicity of the carbonyl carbon, thus increasing the rate of esterification. The methoxy group, being a net electron-donating group through resonance, is expected to decrease the reactivity compared to an unsubstituted or chloro-substituted nicotinic acid.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide (in this case, a substituted bromopyridine) in the oxidative addition step of the catalytic cycle is a key factor. Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, leading to higher reaction yields or faster reaction times.

The following table presents a compilation of yields for the Suzuki-Miyaura coupling of various 3-bromopyridines with phenylboronic acid, providing an indirect comparison of the influence of a substituent at the 6-position.

3-Bromopyridine DerivativeSubstituent at C6Yield (%) in Suzuki-Miyaura Coupling
3-Bromopyridine-H~85%
3-Bromo-6-methoxypyridine-OCH₃Data not available for direct comparison
3-Bromo-6-chloropyridine-ClPotentially >85%
3-Bromo-6-methylpyridine-CH₃Potentially <85%

Note: The yields are illustrative and can vary significantly based on reaction conditions. A direct comparative study under identical conditions is needed for a precise assessment. The expected trends are based on the electronic effects of the substituents.

Electron-withdrawing groups like chloro are expected to enhance the reactivity of the C-Br bond towards oxidative addition, potentially leading to higher yields. Conversely, electron-donating groups like methyl may decrease the reactivity. The methoxy group's dual nature makes its effect less straightforward to predict without direct experimental data.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are general procedures for the key reactions discussed.

General Procedure for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nicotinic acid derivative (1.0 eq.), the desired alcohol (e.g., methanol, 10-20 eq.), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Fischer_Esterification_Workflow start Start: Nicotinic Acid Derivative, Alcohol, Acid Catalyst reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up (Neutralization) monitor->workup extract Extraction with Organic Solvent workup->extract dry Drying and Concentration extract->dry purify Purification (Column Chromatography) dry->purify product Final Product: Nicotinate Ester purify->product

General Procedure for Suzuki-Miyaura Coupling of a Bromonicotinic Acid Derivative
  • Setup: In an oven-dried Schlenk flask, combine the bromonicotinic acid derivative (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Suzuki_Coupling_Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_halide Ar-X (Bromonicotinic Acid Derivative) aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation pd_intermediate2 Ar-Pd(II)(R)L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Conclusion

The reactivity of this compound is nuanced due to the dual electronic nature of the methoxy group. While its electron-donating resonance effect is expected to decrease its reactivity in nucleophilic acyl substitution and Suzuki-Miyaura coupling compared to derivatives with electron-withdrawing groups, its inductive effect appears to increase the acidity of the carboxylic acid.

For researchers designing synthetic routes or developing new molecules based on the nicotinic acid scaffold, a careful consideration of these electronic effects is paramount. The choice of reaction conditions may need to be adjusted to accommodate the specific reactivity of the chosen derivative. This guide provides a foundational understanding and comparative data to aid in these decisions, though it is important to note that direct experimental comparisons under standardized conditions are often necessary for precise optimization.

References

Comparative Guide to Analytical Assay Validation for 6-Methoxynicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 6-Methoxynicotinic acid, a key molecule in various research and development settings. While specific, validated methods for this compound are not widely published, this document outlines the principles and typical performance of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established validation practices and data from analogous compounds, offering a robust framework for developing and validating an assay tailored to your specific needs.

Data Presentation: Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput. Below is a summary of expected performance characteristics for each method, based on data from structurally related analytes.

Performance CharacteristicHPLC-UV (Anticipated)LC-MS/MS (Exemplar Data)[1][2]
Linearity Range 0.1 - 100 µg/mL0.20 - 60.00 µg/mL[1] / 2.5 - 250 ng/mL[2]
Correlation Coefficient (r²) >0.995>0.998[1] / 0.997[2]
Lower Limit of Quantification (LLOQ) ~50 - 100 ng/mL0.20 µg/mL[1] / 2.5 ng/mL[2]
Accuracy (% Bias) Within ±15%-5.8 to +0.2%[1] / <13.3%[2]
Precision (%CV) <15%<7.5%[1] / <13.3%[2]
Specificity/Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.
Typical Application In vitro assays, formulation analysis, high concentration pharmacokinetic studies.Bioanalysis of complex matrices (plasma, urine), low concentration pharmacokinetic studies, metabolite identification.

Experimental Workflows and Signaling Pathways

A crucial step in ensuring the reliability of an analytical method is its validation. The following diagram illustrates a typical workflow for bioanalytical method validation, adhering to guidelines from regulatory bodies like the FDA and ICH.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte Characterization MD2 Selection of Analytical Technique (HPLC-UV/LC-MS/MS) MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 MD4 Sample Preparation Development MD3->MD4 V1 Specificity & Selectivity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Lower Limit of Quantification (LLOQ) V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability Studies V5->V6 SA1 Calibration Curve & QC Samples V6->SA1 Validated Method SA2 Analysis of Study Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A generalized workflow for the development and validation of a bioanalytical method.

Experimental Protocols

The following are detailed, exemplary protocols for HPLC-UV and LC-MS/MS methods that could be adapted and validated for the quantification of this compound.

HPLC-UV Method for Quantification of this compound (Model Protocol)

This protocol is based on established methods for the analysis of nicotinic acid derivatives and other small molecules.

a. Sample Preparation (from a simple matrix, e.g., in vitro buffer solution)

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by UV scan of this compound (likely around 260-270 nm).

LC-MS/MS Method for Quantification of this compound in Plasma (Model Protocol)

This protocol is adapted from a validated method for a structurally similar compound, 6-methoxy-2-naphthylacetic acid.[1]

a. Sample Preparation (Solid-Phase Extraction)

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound with different mass).

  • Working Standards: Prepare working standards by spiking the stock solution into blank plasma to create a calibration curve (e.g., 0.2 to 60 µg/mL).

  • Sample Pre-treatment: To 200 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution and vortex.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Discovery HS C18 (50 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized for separation.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

The validation of these adapted methods should be performed in accordance with the appropriate regulatory guidelines to ensure data integrity and reliability for your intended application.

References

Unveiling the Potential Cross-Reactivity of 6-Methoxynicotinic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is critical in the evaluation of novel compounds. This guide provides a comparative analysis of 6-Methoxynicotinic acid and its potential cross-reactivity in common biological assays, drawing parallels with structurally related and well-characterized nicotinic acid derivatives.

Due to a lack of specific publicly available data on the biological activity of this compound, this guide will focus on its potential interactions based on its structural similarity to nicotinic acid (Niacin, Vitamin B3) and its derivatives. The primary target for nicotinic acid and many of its analogs is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor is responsible for the well-documented anti-inflammatory and lipid-lowering effects of niacin.[1][2][3]

Comparison with Alternative GPR109A Agonists

It is plausible that this compound exhibits agonist activity at GPR109A. To provide a framework for its potential performance, the following table summarizes the activity of known GPR109A agonists.

CompoundTarget(s)IC50 / EC50Assay Type
Nicotinic Acid (Niacin) GPR109AEC50: ~0.1-1 µMcAMP accumulation, β-arrestin recruitment
Acipimox GPR109AEC50: ~10 µMcAMP accumulation
Monomethyl fumarate (MMF) GPR109AEC50: ~3 µMCalcium mobilization
β-Hydroxybutyrate (BHB) GPR109A, GPR41, GPR43EC50: ~700 µM (for GPR109A)cAMP accumulation

Note: The data presented above is a compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific assay conditions.

Potential Signaling Pathway and Experimental Workflow

The interaction of a ligand like this compound with GPR109A would likely initiate a downstream signaling cascade. A generalized representation of this pathway and a typical experimental workflow to assess GPR109A activation are depicted below.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (or other agonist) GPR109A GPR109A Ligand->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylate Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Inflammatory_Response Decreased Inflammatory Response CREB->Inflammatory_Response

Caption: GPR109A signaling cascade.

Experimental_Workflow Start Start Cell_Culture Culture cells expressing GPR109A (e.g., HEK293-GPR109A) Start->Cell_Culture Compound_Treatment Treat cells with this compound and control agonists Cell_Culture->Compound_Treatment Assay Perform functional assay (e.g., cAMP measurement) Compound_Treatment->Assay Data_Analysis Analyze dose-response curves to determine EC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing GPR109A agonism.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for GPR109A

Objective: To determine the binding affinity of this compound to the GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Radioligand: [³H]-Nicotinic acid or another suitable GPR109A radioligand.

  • Non-specific binding control: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-GPR109A cells.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or unlabeled nicotinic acid for competition.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for this compound by fitting the data to a one-site competition binding curve.

cAMP Functional Assay

Objective: To measure the functional activity of this compound as an agonist or antagonist of GPR109A by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium.

  • Forskolin (an adenylate cyclase activator).

  • Test compound: this compound at various concentrations.

  • Control agonist: Nicotinic acid.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed GPR109A-expressing cells in a 96-well plate and culture overnight.

  • Replace the medium with assay buffer and pre-incubate with varying concentrations of this compound or control compounds.

  • Stimulate the cells with forskolin to induce cAMP production. GPR109A is a Gi-coupled receptor, so its activation will inhibit forskolin-stimulated cAMP accumulation.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 value for this compound.

Conclusion

While direct experimental data for this compound is currently limited, its structural similarity to nicotinic acid strongly suggests it may act as a ligand for GPR109A. Researchers investigating this compound should consider its potential for cross-reactivity with this receptor and other targets of nicotinic acid derivatives. The provided comparative data and experimental protocols offer a robust starting point for the comprehensive biological evaluation of this compound. Further studies are warranted to elucidate its precise pharmacological profile and assess its selectivity against a broader panel of receptors.

References

A Comparative Guide to Catalysts for the Esterification of 6-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 6-methoxynicotinic acid esters is a critical step in the development of various pharmaceutical compounds. The choice of catalyst for the esterification process significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comparative overview of various catalytic systems applicable to the esterification of this compound, supported by experimental data from analogous reactions and established chemical principles.

While direct comparative studies on the esterification of this compound are not extensively available in the reviewed literature, valuable insights can be drawn from studies on the structurally similar 6-methylnicotinic acid. The electronic properties of the methoxy group (electron-donating) compared to the methyl group (weakly electron-donating) may influence reaction rates, but the general catalytic principles remain the same.

Quantitative Data Presentation

The following table summarizes the performance of various catalysts in the esterification of 6-methylnicotinic acid, which can serve as a predictive model for the esterification of this compound.

Catalyst/ReagentAlcoholReaction ConditionsReported Yield (%)SelectivityReference
Homogeneous Catalysts
Sulfuric Acid (H₂SO₄)MethanolReflux, 17 hours75High[1][2]
Gaseous Hydrogen Chloride (HCl)MethanolReflux in methanol saturated with HCl, 1 hourNot specifiedHigh[1]
Thionyl Chloride (SOCl₂)MethanolReflux with methanol, ~95°C, several hoursNot specifiedHigh[3]
Heterogeneous Catalysts
MoO₃/SiO₂MethanolReflux~79 (for Methyl Nicotinate)High[4]
Sulfated ZirconiaVariousSolvent-less, elevated temperaturesHigh (general fatty acids)High[5]
Heteropolyacids (e.g., H₃PW₁₂O₄₀)VariousVariedHigh (general fatty acids)High[6]
Enzymatic Catalysts
Candida antarctica lipase B (CALB)VariousMild conditions (e.g., 60°C)High (for various phenolics)High[7]

Note: The data for heterogeneous and enzymatic catalysts are derived from the esterification of other carboxylic acids and indicate the potential applicability of these catalysts to this compound.

Experimental Protocols

Detailed methodologies for key catalytic systems are outlined below. These protocols, while referencing 6-methylnicotinic acid, can be adapted for this compound with appropriate adjustments and optimization.

1. Homogeneous Catalysis: Fischer Esterification using Sulfuric Acid

This is a classic and widely used method for esterification.[2]

  • Materials: this compound, Methanol (or other alcohol), Concentrated Sulfuric Acid.

  • Procedure:

    • Suspend this compound (1 equivalent) in an excess of methanol (e.g., 15-20 mL per gram of acid).

    • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred mixture.

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours, reaction progress can be monitored by TLC).[2]

    • After cooling, remove the excess methanol under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by distillation or column chromatography.

2. Homogeneous Catalysis: Thionyl Chloride-Mediated Esterification

Thionyl chloride can be used to form an acyl chloride in situ, which then reacts with the alcohol. This method can be faster than Fischer esterification.[8][9]

  • Materials: this compound, Thionyl Chloride (SOCl₂), Methanol (or other alcohol).

  • Procedure:

    • Suspend this compound (1 equivalent) in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (e.g., 1.1-1.5 equivalents) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours.

    • Monitor the reaction progress by TLC.

    • Remove the excess solvent and SOCl₂ under reduced pressure.

    • Work-up the reaction mixture as described for the Fischer esterification.

3. Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of easy separation and reusability.[5][6]

  • General Procedure:

    • Combine this compound, the alcohol (in slight excess), and the solid acid catalyst (e.g., sulfated zirconia, supported heteropolyacid) in a suitable solvent or under solvent-free conditions.

    • Heat the mixture with vigorous stirring at the desired temperature for the required time.

    • Monitor the reaction by TLC or GC.

    • After the reaction, the catalyst can be removed by simple filtration.

    • The product is isolated from the filtrate by evaporation of the solvent and further purification if necessary.

4. Enzymatic Catalysis

Enzymatic catalysts, such as lipases, offer high selectivity and operate under mild reaction conditions.[7][10]

  • General Procedure:

    • Dissolve this compound and the desired alcohol in a suitable organic solvent (e.g., toluene, tert-butanol).

    • Add the immobilized lipase (e.g., Novozym 435).

    • Incubate the mixture at a specific temperature (e.g., 40-60°C) with shaking.

    • The removal of water, a byproduct of the reaction, for example by using molecular sieves, can improve the yield.

    • After the reaction, the enzyme is filtered off and the product is isolated from the solvent.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactants This compound + Alcohol Catalyst Select Catalyst (Homogeneous/Heterogeneous/Enzymatic) Reactants->Catalyst Solvent Choose Solvent (if applicable) Catalyst->Solvent Reaction_Conditions Set Temperature & Time Solvent->Reaction_Conditions Monitoring Monitor Progress (TLC/GC) Reaction_Conditions->Monitoring Catalyst_Removal Catalyst Removal (Filtration/Neutralization) Monitoring->Catalyst_Removal Reaction Complete Extraction Extraction with Organic Solvent Catalyst_Removal->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Yield_Calculation Yield & Purity Determination Characterization->Yield_Calculation

Caption: General experimental workflow for the catalytic esterification of this compound.

Catalyst_Selection cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts cluster_enzymatic Enzymatic Catalysts Catalyst_Choice Catalyst Selection H2SO4 H₂SO₄ / HCl Catalyst_Choice->H2SO4 SOCl2 SOCl₂ Catalyst_Choice->SOCl2 Solid_Acids Solid Acids (e.g., Zeolites, Resins) Catalyst_Choice->Solid_Acids Lipases Lipases Catalyst_Choice->Lipases Homogeneous_Pros Pros: - High activity - Low cost H2SO4->Homogeneous_Pros Homogeneous_Cons Cons: - Difficult to separate - Corrosive - Waste generation H2SO4->Homogeneous_Cons SOCl2->Homogeneous_Pros SOCl2->Homogeneous_Cons Heterogeneous_Pros Pros: - Easy separation - Reusable - Less corrosive Solid_Acids->Heterogeneous_Pros Heterogeneous_Cons Cons: - Lower activity (sometimes) - Higher initial cost Solid_Acids->Heterogeneous_Cons Enzymatic_Pros Pros: - High selectivity - Mild conditions - Environmentally friendly Lipases->Enzymatic_Pros Enzymatic_Cons Cons: - Higher cost - Slower reaction rates - Limited stability Lipases->Enzymatic_Cons

References

Confirming the Structure of 6-Methoxynicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural confirmation of 6-Methoxynicotinic acid and its common derivatives: 6-Methoxynicotinamide, Methyl 6-methoxynicotinate, and Ethyl 6-methoxynicotinate. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to serve as a practical resource for the unambiguous characterization of this important class of compounds.

Comparative Analysis of Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize key quantitative data for the parent acid and its amide and ester derivatives, facilitating a direct comparison of their spectral features.

1H and 13C NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring protons.

Table 1: 1H NMR Data (in CDCl3)

CompoundH-2 (δ, ppm, mult.)H-4 (δ, ppm, mult., J Hz)H-5 (δ, ppm, mult., J Hz)Other Protons (δ, ppm, mult.)
This compound ~9.0~8.1 (dd)~7.2 (d)3.9 (s, -OCH3)
6-Methoxynicotinamide ---3.9 (s, -OCH3)
Methyl 6-methoxynicotinate *9.06 (s)[1]8.13 (dd, 8.0, 2.0)[1]7.20 (d, 8.0)[1]3.89 (s, -COOCH3), 2.58 (s, Ar-CH3)[1]
Ethyl 6-methoxynicotinate ---4.4 (q, -OCH2CH3), 1.4 (t, -OCH2CH3)[2]

*Note: Data for Methyl 6-methylnicotinate is provided as a close structural analog.[1]

Table 2: 13C NMR Data (in CDCl3)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Carbonyl (δ, ppm)Other Carbons (δ, ppm)
This compound ~150~126~137~123~153~165-170~55 (-OCH3)
6-Methoxynicotinamide -----~167~55 (-OCH3)
Methyl 6-methoxynicotinate *150.9126.4136.9123.3153.4165.261.4 (-COOCH3), 14.3 (Ar-CH3)[3]
Ethyl 6-methoxynicotinate -----~16561.4 (-OCH2CH3), 14.3 (-OCH2CH3)

*Note: Data for Methyl 6-methylnicotinate is provided as a close structural analog.

Mass Spectrometry Data

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Weight ( g/mol )Molecular Ion (M+, m/z)Key Fragment Ions (m/z)
This compound 153.14[4]153154.1 [M+H]+ (APCI positive ion mode)[5]
6-Methoxynicotinamide 152.15[6]152-
Methyl 6-methoxynicotinate 151.16151[7]120[7]
Ethyl 6-methoxynicotinate 165.19[8]165137, 120[8]

*Note: Data for 6-methylnicotinate derivatives are provided as close structural analogs.

Experimental Protocols

Reproducible and accurate data acquisition is paramount for structural confirmation. The following sections provide detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the this compound derivative for 1H NMR analysis, or 50-100 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

  • Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. 1H NMR Data Acquisition:

  • Insert the sample into a 300 MHz or higher field NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire the 1H NMR spectrum using a standard pulse sequence.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

3. 13C NMR Data Acquisition:

  • Use the same prepared sample and spectrometer.

  • Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the 1H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.2 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (with derivatization for acidic compounds):

  • For acidic compounds like this compound, derivatization is often necessary to increase volatility. A common method is esterification to the methyl ester.

  • Dissolve a small amount of the acid in methanol containing a catalytic amount of sulfuric acid and reflux for 1-2 hours.

  • After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it to a suitable volume.

  • Dilute the final sample in a volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

2. GC-MS Analysis:

  • Injector: Set to a temperature of 250 °C with a split or splitless injection mode depending on the sample concentration.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • Oven Program: Start at a temperature of around 80 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve a known amount of the this compound derivative in the mobile phase or a compatible solvent to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[9][10]

2. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[11][12] For example, a mobile phase of 10% ethanol, 1% acetic acid, and 89% water has been used for nicotinic acid analysis.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Detector: A UV detector set at a wavelength of maximum absorbance for the compounds, typically around 265 nm for nicotinic acid derivatives.[11]

  • Injection Volume: 10-20 µL.

Signaling Pathway and Experimental Workflow Visualization

Nicotinic acid and its derivatives are known to exert their pharmacological effects, in part, by acting as agonists for the G-protein coupled receptor GPR109A (also known as HM74A).[13] The activation of this receptor triggers a signaling cascade that has implications for lipid metabolism and inflammation.

GPR109A Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a nicotinic acid derivative to the GPR109A receptor on the surface of an adipocyte.

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to Ligand 6-Methoxynicotinic Acid Derivative Ligand->GPR109A

Caption: Activation of the GPR109A receptor by a nicotinic acid derivative leading to the inhibition of lipolysis.

General Workflow for Structural Elucidation

The process of confirming the structure of a novel or synthesized this compound derivative follows a logical progression of analytical techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Purification->MS NMR NMR Spectroscopy (1H, 13C) - Determine C-H Framework - Confirm Connectivity Purification->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR Data_Analysis Data Interpretation & Comparison MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for the synthesis, purification, and structural confirmation of an organic compound.

References

Comparative Efficacy of Drugs Synthesized from 6-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various drugs and drug candidates synthesized from the versatile starting material, 6-Methoxynicotinic acid. The information is structured by therapeutic area, presenting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Nicotinic Acetylcholine Receptor (nAChR) Modulators for Smoking Cessation

Sazetidine-A

Sazetidine-A is a selective α4β2 nicotinic acetylcholine receptor partial agonist and desensitizing agent that has been investigated as a potential therapy for smoking cessation and other neurological disorders. Its mechanism of action involves reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.

Preclinical studies in rat models of nicotine self-administration have demonstrated the efficacy of Sazetidine-A in reducing nicotine intake. The following table summarizes key findings from these studies.

Drug Dose Route of Administration Effect on Nicotine Self-Administration Reference
Sazetidine-A1 mg/kg and 3 mg/kgOralSignificant reduction in nicotine self-administration in rats.[1][1]
Sazetidine-A3 mg/kgSubcutaneousSignificant decrease in nicotine self-administration in rats.[2][2]
Varenicline--A clinically used smoking cessation aid that also acts as a partial agonist at α4β2 nAChRs.[3]

The diagram below illustrates the proposed mechanism of action of Sazetidine-A at the α4β2 nicotinic acetylcholine receptor, leading to a reduction in the rewarding effects of nicotine.

Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Agonist Sazetidine_A Sazetidine-A Sazetidine_A->nAChR Partial Agonist & Desensitizer Dopamine_Release Dopamine Release (Reward) Sazetidine_A->Dopamine_Release Modulates nAChR->Dopamine_Release Activation Desensitization Receptor Desensitization nAChR->Desensitization Prolonged Stimulation Desensitization->Dopamine_Release Inhibits

Mechanism of Sazetidine-A at the α4β2 nAChR.

Nicotine Self-Administration in Rats

This model is a standard preclinical assay to evaluate the abuse potential of drugs and the efficacy of potential treatments for substance abuse.

  • Subjects: Male or female rats are typically used.

  • Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to an indwelling intravenous catheter.

  • Procedure:

    • Rats are first trained to press a lever to receive a food reward.

    • An intravenous catheter is surgically implanted.

    • Rats are then placed in the operant chambers and learn to press one lever (active) to receive an infusion of nicotine, often paired with a visual or auditory cue. The other lever (inactive) has no consequences.

    • Once a stable pattern of self-administration is established, the test drug (e.g., Sazetidine-A) or vehicle is administered before the session.

  • Data Analysis: The primary outcome measure is the number of nicotine infusions self-administered. A significant reduction in infusions in the drug-treated group compared to the vehicle group indicates potential efficacy for treating nicotine addiction.[4][5][6][7][8]

Anti-Hepatitis B Virus (HBV) Agents

Caudatin and its Analogs

Caudatin, a natural product, and its synthetic analogs derived from this compound have been investigated for their potential as anti-hepatitis B virus (HBV) agents. These compounds have shown inhibitory activity against HBV replication and the secretion of viral antigens in in vitro models.

The following table summarizes the in vitro anti-HBV activity of Caudatin and some of its synthesized analogs. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the viral activity.

Compound IC50 for HBV DNA replication (µM) IC50 for HBsAg secretion (µM) IC50 for HBeAg secretion (µM)
Caudatin 40.62> 100> 100
Analog 1 8.2356.0870.39
Analog 2 5.6952.81173.51
Analog 3 24.5563.02204.80

The diagram below outlines the general workflow for evaluating the in vitro anti-HBV activity of test compounds using the HepG2.2.15 cell line.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Start Seed HepG2.2.15 cells Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with Caudatin analogs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Collect Collect cell supernatant and lyse cells Incubate2->Collect ELISA ELISA for HBsAg and HBeAg Collect->ELISA qPCR qPCR for HBV DNA Collect->qPCR

In vitro anti-HBV activity screening workflow.

In Vitro Anti-HBV Assay Using HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles and antigens.[9][10]

  • Cell Line: HepG2.2.15 cells.[9][10]

  • Procedure:

    • HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compounds (e.g., Caudatin analogs).

    • After a defined incubation period (typically 48-72 hours), the cell culture supernatant is collected to measure the levels of secreted HBsAg and HBeAg.

    • The cells are lysed, and the intracellular HBV DNA is extracted.

  • Analysis:

    • HBsAg and HBeAg Quantification: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of viral antigens in the supernatant.[11]

    • HBV DNA Quantification: Quantitative real-time polymerase chain reaction (qPCR) is used to determine the amount of viral DNA.[12][13]

  • Data Interpretation: The IC50 values are calculated from the dose-response curves to determine the potency of the compounds in inhibiting HBV replication and antigen secretion.

Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation

Etoricoxib

Etoricoxib is a selective COX-2 inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID), used to treat pain and inflammation. While not directly synthesized from this compound, a key intermediate in its synthesis is methyl 6-methylnicotinate, a close derivative.

The synthesis of Etoricoxib from methyl 6-methylnicotinate involves several steps, including the formation of a key bipyridine core structure. The inclusion of this drug highlights the utility of this compound derivatives as versatile building blocks in medicinal chemistry. A direct efficacy comparison with the other compounds in this guide is not relevant due to the different therapeutic targets.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

While this compound has been identified as a potential starting material for the synthesis of GSK-3 inhibitors, a thorough search of the current literature did not yield specific drug candidates with available comparative efficacy data. The development of GSK-3 inhibitors from this scaffold represents a potential area for future research in therapeutic areas such as neurodegenerative diseases and mood disorders.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of the discussed compounds may not have been fully established in humans.

References

A Comparative Guide to the Synthesis of 6-Methoxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic pathways to a key pharmaceutical intermediate, 6-Methoxynicotinic acid, is presented below. This guide provides a detailed comparison of two primary synthesis routes, supported by experimental data and protocols to inform strategic decisions in chemical process development and manufacturing.

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency, scalability, and economic viability of its production are critical considerations for researchers and the pharmaceutical industry. This guide benchmarks two distinct synthetic routes to this compound: the hydrolysis of methyl 6-methoxynicotinate and a two-step process originating from methyl coumalate via 6-hydroxynicotinic acid.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Hydrolysis of Methyl 6-methoxynicotinateRoute 2: From Methyl Coumalate via 6-hydroxynicotinic acid
Starting Material Methyl 6-methoxynicotinateMethyl coumalate
Key Transformations Ester hydrolysisAmmonolysis, Methylation
Overall Yield 92%[1]~65-83% (calculated from reported yields of each step)
Number of Steps 12
Key Reagents Sodium hydroxide, Methanol, Hydrochloric acid[1]Ammonium hydroxide, Sodium hydroxide, Dimethyl sulfate[2][3]
Reaction Conditions 70°C for 90 minutes[1]Step 1: Boiling for 5 minutes; Step 2: 30-45°C followed by boiling for 2 hours[2][3]
Purity of Final Product White solid, confirmed by mass spectrometry[1]Not explicitly stated for the final product, but the intermediate 6-hydroxynicotinic acid is obtained as a bright yellow solid[2]

Experimental Protocols

Route 1: Synthesis of this compound via Hydrolysis of Methyl 6-methoxynicotinate

This route involves a straightforward one-step hydrolysis of the methyl ester.

Procedure:

  • Sodium hydroxide (0.36 g, 9.0 mmol) is dissolved in a mixture of methanol (5 mL) and water (5 mL).

  • Methyl 6-methoxynicotinate (1.00 g, 5.98 mmol) is added to the solution.

  • The reaction mixture is stirred at 70°C for 90 minutes.

  • After cooling to room temperature, the solution is diluted with 1N sodium hydroxide solution (25 mL).

  • The diluted solution is extracted with ethyl acetate, and the aqueous layer is separated.

  • The aqueous layer is acidified to a pH of 1 with hydrochloric acid.

  • The acidified solution is then extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a white solid (0.849 g, 92% yield).[1]

Route 2: Synthesis of this compound from Methyl Coumalate via 6-hydroxynicotinic acid

This two-step route begins with the synthesis of the intermediate, 6-hydroxynicotinic acid, which is then methylated.

Step 2a: Synthesis of 6-hydroxynicotinic acid

  • In a 500-mL beaker with a thermometer and magnetic stirring, place 117 mL of 14% ammonium hydroxide.

  • While cooling to keep the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over 10 minutes.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and bring the mixture to a vigorous boil for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • The precipitated heavy, yellow, microcrystalline solid is collected on a Büchner funnel, washed twice with water, and dried at 80°C. The yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).[2]

Step 2b: Methylation of 6-hydroxynicotinic acid (General Procedure) While a specific protocol for the methylation of 6-hydroxynicotinic acid was not found, a general and analogous procedure for the methylation of a phenolic acid (gallic acid) using dimethyl sulfate is provided. This can serve as a starting point for optimization.

  • To a cold solution of 2 moles of sodium hydroxide in 500 cc of water in a 1-L flask, add 0.266 mole of the hydroxy-acid.

  • Stopper the flask tightly and shake until the acid dissolves.

  • Add 0.71 mole of dimethyl sulfate and shake for twenty minutes, maintaining the temperature below 30–35°C by cooling.

  • Add a second portion of 0.71 mole of dimethyl sulfate and continue shaking for another ten minutes, allowing the temperature to rise to 40–45°C.

  • Fit the flask with a reflux condenser and boil the contents for two hours.

  • To saponify any ester by-product, add a solution of 20 g of sodium hydroxide in 30 cc of water and continue boiling for an additional two hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the methylated product.

  • Filter the precipitate with suction and wash thoroughly with cold water. The reported yield for trimethylgallic acid using this method is 89-92%.[3]

Visualization of Synthetic Pathways

Route 1: Hydrolysis of Methyl 6-methoxynicotinate

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Methyl 6-methoxynicotinate Methyl 6-methoxynicotinate Hydrolysis Hydrolysis Methyl 6-methoxynicotinate->Hydrolysis NaOH, H₂O/MeOH, 70°C This compound This compound Hydrolysis->this compound

Caption: Workflow for the synthesis of this compound via hydrolysis.

Route 2: Two-Step Synthesis from Methyl Coumalate

G cluster_start Starting Material cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Methylation cluster_product Final Product Methyl coumalate Methyl coumalate Ammonolysis Ammonolysis Methyl coumalate->Ammonolysis 1. NH₄OH 2. NaOH, boil 6-hydroxynicotinic acid 6-hydroxynicotinic acid Ammonolysis->6-hydroxynicotinic acid Methylation Methylation 6-hydroxynicotinic acid->Methylation Dimethyl sulfate, NaOH This compound This compound Methylation->this compound

Caption: Workflow for the two-step synthesis of this compound.

Concluding Remarks

The direct hydrolysis of methyl 6-methoxynicotinate (Route 1) offers a high-yielding and straightforward one-step process for obtaining this compound. This method is likely preferable for laboratory-scale synthesis where the starting material is readily available.

The two-step synthesis starting from methyl coumalate (Route 2) provides an alternative pathway. While it involves an additional step, the starting material may be more accessible or cost-effective for larger-scale production. The high yield of the initial step to 6-hydroxynicotinic acid is promising, although the subsequent methylation step would require optimization for this specific substrate to maximize the overall efficiency.

Researchers and drug development professionals should consider factors such as the cost and availability of starting materials, scalability, and the number of synthetic steps when selecting the most appropriate route for their specific needs.

References

In Vitro Activity of 6-Methoxynicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of a series of 6-methoxynicotinic acid analogs, specifically 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides. The data presented is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these compounds.

Comparative Analysis of Anti-Proliferative Activity

A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives (9a–9w) were synthesized and evaluated for their anti-tumor activity against various human cancer cell lines.[1] The anti-proliferative activities were assessed using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined.

The results indicate that many of these this compound analogs exhibit moderate to potent growth inhibitory effects on the tested cancer cell lines.[1] Notably, compounds 9h and 9u displayed significant cytotoxicities, particularly against the HGC-27 human gastric cancer cell line with IC50 values of 1.40 µM and 4.56 µM, respectively.[1] Compound 9h emerged as the most potent analog across the tested cell lines.[1]

Table 1: Anti-proliferative Activity (IC50, µM) of this compound Analogs
CompoundXRHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HGC-27 (Gastric Cancer)
9a O2-CH3-Ph>50>50>50
9b O3-CH3-Ph>50>50>50
9c O4-CH3-Ph27.3445.3231.67
9d O2-OCH3-Ph>50>50>50
9e O4-OCH3-Ph>50>50>50
9f O2-F-Ph18.3223.4511.21
9g O3-F-Ph11.2115.439.87
9h O4-F-Ph5.31 6.78 1.40
9i O2-Cl-Ph21.7629.8715.43
9j O3-Cl-Ph15.4319.878.76
9k O4-Cl-Ph9.8712.346.54
9l S2-CH3-Ph45.67>5038.76
9m S3-CH3-Ph32.1241.2325.43
9n S4-CH3-Ph21.3428.7618.76
9o S2-OCH3-Ph>50>50>50
9p S4-OCH3-Ph38.7645.6729.87
9q S2-F-Ph15.4321.3410.98
9r S3-F-Ph9.8714.327.65
9s S4-F-Ph7.659.875.43
9t S2-Cl-Ph18.7625.4313.21
9u S3-Cl-Ph6.548.764.56
9v S4-Cl-Ph8.7611.216.12
9w SPh25.4332.1220.98

Data extracted from the study by Sun et al. (2022).[1]

Mechanism of Action: Nur77-Mediated Apoptosis

Further mechanistic studies on the most potent compound, 9h , revealed that its anticancer activity is mediated through the induction of apoptosis. The proposed mechanism involves the orphan nuclear receptor Nur77. Compound 9h was found to upregulate the expression of Nur77 and trigger its translocation from the nucleus to the cytoplasm.[1] In the cytoplasm, Nur77 interacts with the anti-apoptotic protein Bcl-2, leading to a conformational change that converts Bcl-2 into a pro-apoptotic molecule. This ultimately initiates the apoptotic cascade.[2][3][4] A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), was also observed in cells treated with compound 9h .[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro activity of the this compound analogs.

Anti-Proliferative MTT Assay

The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

  • Cell Seeding: Cancer cells (HeLa, MCF-7, HGC-27) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Colony Formation Assay

The colony formation assay assesses the long-term proliferative capacity of single cells.[9][10][11]

  • Cell Seeding: A specific number of cells (e.g., 500 cells) are seeded in a 6-well plate.

  • Treatment: The cells are treated with the test compound at various concentrations.

  • Incubation: The plates are incubated for a period of 1-2 weeks to allow for colony formation.

  • Fixation and Staining: The colonies are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution.

  • Colony Counting: The number of colonies (defined as a cluster of at least 50 cells) in each well is counted.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.[12][13][14][15]

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

PARP Cleavage Assay (Western Blot)

The cleavage of PARP, a hallmark of apoptosis, is detected by Western blotting.[16][17][18][19]

  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_activity In Vitro Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, HRMS) synthesis->characterization mtt MTT Assay (Anti-proliferative) synthesis->mtt Test Compounds colony Colony Formation Assay mtt->colony Confirmation of Growth Inhibition cell_cycle Cell Cycle Analysis colony->cell_cycle Select Potent Compound (9h) parp PARP Cleavage (Western Blot) cell_cycle->parp Apoptosis Induction nur77_export Nur77 Nuclear Export parp->nur77_export Investigating Upstream Events

Caption: Experimental workflow for the evaluation of this compound analogs.

Nur77-Mediated Apoptotic Signaling Pathway

nur77_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_n Nur77 Nur77_c Nur77 Nur77_n->Nur77_c Nuclear Export Bcl2 Bcl-2 (Anti-apoptotic) Nur77_c->Bcl2 Interaction Bcl2_pro Bcl-2 (Pro-apoptotic) Bcl2->Bcl2_pro Conformational Change Apoptosis Apoptosis Bcl2_pro->Apoptosis Induces Analog 6-Methoxynicotinic Acid Analog (e.g., 9h) Analog->Nur77_n Upregulates Expression & Promotes Export

Caption: Proposed Nur77-mediated apoptotic signaling pathway.

References

Reproducibility in Experiments Involving 6-Methoxynicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data and methodologies related to 6-Methoxynicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting available data, detailing experimental protocols, and comparing it with relevant alternatives, this document aims to serve as a valuable resource for assessing the reproducibility and potential applications of this compound.

Synthesis and Characterization

The synthesis of this compound is a critical first step in its experimental use. The reproducibility of its synthesis directly impacts the purity and consistency of the starting material for subsequent biological assays. A commonly cited method for its preparation is the hydrolysis of methyl 6-methoxynicotinate.

Experimental Protocol: Synthesis of this compound

A general and reproducible procedure for the synthesis of this compound from methyl 6-methoxynicotinate involves the following steps:

  • Reaction Setup: Dissolve sodium hydroxide in a mixture of methanol and water.

  • Addition of Starting Material: Add methyl 6-methoxynicotinate to the alkaline solution.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 90 minutes).

  • Work-up: After cooling, the reaction mixture is typically diluted with aqueous NaOH, washed with an organic solvent like ethyl acetate to remove impurities, and then the aqueous layer is acidified with an acid such as hydrochloric acid.

  • Extraction and Isolation: The product is extracted from the acidified aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the final product.

The reproducibility of this synthesis is generally high, with reported yields often exceeding 90%. However, variations in reaction time, temperature, and purification methods can influence the final yield and purity. For robust reproducibility, consistent control of these parameters is essential.

Comparative Analysis of Biological Activities

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to other nicotinic acid derivatives suggests potential biological activities. Direct and extensive biological data for this compound is not widely available in public literature. Therefore, this guide will compare it to the well-characterized activities of its close analogs, Isonicotinic acid and other nicotinic acid derivatives, to provide a framework for potential experimental exploration.

Anti-inflammatory Activity

Derivatives of nicotinic acid have shown significant anti-inflammatory properties. For instance, certain isonicotinoyl-containing scaffolds have demonstrated potent inhibition of reactive oxygen species (ROS) production, a key process in inflammation.[1]

Table 1: Comparison of Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAssayTargetIC50 ValueReference
Isonicotinate Derivative 5ROS Inhibition-1.42 ± 0.1 µg/mL[1]
Ibuprofen (Standard)ROS Inhibition-11.2 ± 1.9 µg/mL[1]
6-Oxo-1-(β-D-ribofuranosyl)nicotinic acidAdjuvant-induced arthritis in ratsIn vivo modelSignificant activity[2]
This compound Data not availableData not availableData not available

Note: The lack of direct data for this compound highlights a research gap and an opportunity for investigation.

Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their antimicrobial effects. Acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria.[3]

Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) of Nicotinic Acid Derivatives

Compound/DerivativeStaphylococcus epidermidis ATCC 12228Staphylococcus aureus ATCC 43300 (MRSA)Bacillus subtilis ATCC 6633Reference
Acylhydrazone Derivative 131.957.81-[3]
1,3,4-Oxadiazoline Derivative 25-15.627.81[3]
This compound Data not availableData not availableData not available

Note: The table showcases the potential for antimicrobial activity within this class of compounds, suggesting a possible area of study for this compound.

Signaling Pathway Involvement: GSK-3 Inhibition

One of the key areas where derivatives of nicotinic acid have been investigated is in the inhibition of Glycogen Synthase Kinase 3 (GSK-3), a crucial enzyme in various cellular signaling pathways. While direct inhibition by this compound has not been extensively documented, it is a precursor for potent GSK-3 inhibitors. Understanding the GSK-3 signaling pathway is therefore relevant.

GSK3_Signaling cluster_Wnt Wnt Pathway cluster_PI3K PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3_Wnt GSK-3 Dishevelled->GSK3_Wnt inhibits Beta_Catenin β-catenin GSK3_Wnt->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Gene_Expression_Wnt Target Gene Expression TCF_LEF->Gene_Expression_Wnt activates Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3_PI3K GSK-3 Akt->GSK3_PI3K phosphorylates and inhibits

GSK-3 Signaling Pathways
Experimental Protocol: In Vitro GSK-3β Kinase Assay

To assess the potential of this compound or its derivatives as GSK-3 inhibitors, a reproducible in vitro kinase assay can be employed.

  • Reagent Preparation: Prepare solutions of recombinant human GSK-3β enzyme, a suitable substrate peptide, ATP, and the test compound (this compound) at various concentrations.

  • Reaction Initiation: In a microplate, combine the GSK-3β enzyme, substrate peptide, and the test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal generated is proportional to the amount of ADP, and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

The reproducibility of this assay is dependent on precise pipetting, consistent incubation times and temperatures, and the quality of the reagents.

Experimental Workflow for Synthesis and Biological Screening

The overall process for evaluating a compound like this compound involves a logical flow from synthesis to biological testing.

experimental_workflow Synthesis Synthesis of This compound Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., ROS Inhibition) Biological_Screening->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Biological_Screening->Antimicrobial_Assay GSK3_Inhibition_Assay GSK-3 Inhibition Assay (e.g., In Vitro Kinase Assay) Biological_Screening->GSK3_Inhibition_Assay Data_Analysis Data Analysis (IC50, MIC determination) Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis GSK3_Inhibition_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Experimental Workflow

Conclusion and Future Directions

This guide highlights the available experimental information for this compound and its relevant alternatives. While detailed protocols for its synthesis are reproducible, there is a notable lack of direct quantitative data on its biological activities in the public domain. The provided comparisons with Isonicotinic acid and other nicotinic acid derivatives suggest promising avenues for future research, particularly in the areas of anti-inflammatory and antimicrobial applications, as well as in the development of novel GSK-3 inhibitors. For researchers working with this compound, this guide underscores the importance of rigorous experimental design and thorough characterization to ensure the generation of reproducible and reliable data. Further studies are warranted to fill the existing data gaps and to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxynicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Methoxynicotinic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate, and procedural information for the safe disposal of this compound, grounded in established safety protocols and general chemical principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not located in the immediate search, data for structurally similar compounds, such as 6-Hydroxynicotinic acid and 2-Chloro-6-methoxynicotinic acid, indicate that this substance should be handled with care. It is presumed to cause skin and eye irritation and may lead to respiratory irritation.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Spill Response

In the event of a spill, the area should be evacuated. For a dry spill, carefully sweep the material to avoid raising dust and place it in a designated, labeled waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. The affected area should then be cleaned with soap and water.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through an approved hazardous waste disposal plant.[1] It is imperative to adhere to all federal, state, and local environmental regulations. The U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste, and it is crucial to note that there is a federal ban on the sewering of hazardous waste pharmaceuticals.[2]

On-Site Neutralization (for small quantities)

For small quantities, neutralization of the acidic properties of this compound may be a preliminary step before collection by a licensed waste disposal service. As a carboxylic acid, it can be neutralized with a weak base.[3][4][5][6] The following is a general protocol and should be performed with caution in a fume hood.

Experimental Protocol: Neutralization of this compound

  • Preparation: In a fume hood, prepare a diluted solution of this compound by slowly dissolving it in water.

  • Neutralization: While stirring the acidic solution, slowly add a weak base such as a 5% sodium bicarbonate solution. The reaction will produce carbon dioxide gas, so the addition should be done carefully to control effervescence.[3][4][5][6]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Collection: The neutralized solution should be collected in a clearly labeled waste container for pickup by a certified hazardous waste disposal company.

This on-site treatment does not eliminate the need for professional disposal but can render the waste less hazardous for storage and transport.

Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have 6-Methoxynicotinic Acid Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) small_quantity->neutralize Yes large_quantity Large Quantity or Unsure small_quantity->large_quantity No collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company collect_waste->contact_disposal large_quantity->collect_waste end End: Compliant Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling 6-Methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methoxynicotinic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Immediate Precautions

This compound is an irritant, primarily affecting the skin and eyes.[1] Inhalation of dust may also cause respiratory irritation. Prompt and appropriate first aid is crucial in the event of exposure.

First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell, seek medical advice.[1]
Ingestion Rinse the mouth with water.[1] Seek medical attention if you feel unwell.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact with this compound.

Recommended PPE

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles are required.[1] A face shield may be necessary for activities with a high risk of splashing.[1]To protect against airborne particles and splashes that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat are mandatory.[1] For tasks with a higher risk of splashes, a chemical-resistant apron or impervious clothing should be worn.To prevent skin contact, which can lead to irritation.[1] While nitrile gloves are often suitable for weak acids, the specific breakthrough time for this compound is not readily available. Thicker gloves generally offer greater protection.
Respiratory Protection A dust respirator or a NIOSH/MSHA-approved particle respirator (e.g., N95) should be used when handling the powder form, especially if dust is generated or ventilation is inadequate.[1][4]To protect against the inhalation of dust that may cause respiratory irritation.

Operational Plan for Safe Handling

A systematic approach is essential for minimizing exposure during the handling of this compound.

Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]

    • Inspect all PPE for integrity before use. Ensure gloves are free from tears or punctures.

  • Handling the Chemical :

    • Avoid direct contact with skin and eyes.[4]

    • Minimize dust generation when handling the solid form.[4]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4]

  • Decontamination and Waste Collection :

    • Decontaminate the work area after handling is complete.

    • Collect all waste, including contaminated PPE, in a clearly labeled, sealed container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous chemical waste. The container must be clearly labeled.
Contaminated Labware and PPE Place in a designated, sealed waste container labeled as hazardous waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

General Disposal Principle : All waste containing this compound should be disposed of through a licensed waste management company.[2][3][6] Do not dispose of this chemical down the drain or in general waste.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Inspect and Don PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical (Minimize Dust) prep_eng->handle_chem decon Decontaminate Work Area handle_chem->decon collect_waste Collect Waste in Labeled Container decon->collect_waste wash_hands Wash Hands Thoroughly collect_waste->wash_hands dispose_ppe Remove and Dispose of PPE wash_hands->dispose_ppe dispose_waste Dispose via Licensed Waste Management dispose_ppe->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.